molecular formula C8H5ClN4O2 B3081687 2-Chloro-7-nitroquinazolin-4-amine CAS No. 1107694-81-4

2-Chloro-7-nitroquinazolin-4-amine

Cat. No.: B3081687
CAS No.: 1107694-81-4
M. Wt: 224.6 g/mol
InChI Key: OJTHHPQACVQRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-nitroquinazolin-4-amine is a synthetically versatile chemical scaffold in medicinal chemistry and anticancer research. It serves as a key synthetic intermediate for the development of novel 4-substituted quinazoline derivatives . These derivatives are frequently designed to target the epidermal growth factor receptor (EGFR), a well-validated protein kinase in oncology drug discovery . Inhibiting EGFR is a prominent strategy for developing targeted therapies against various cancers, including lung and colon cancer . The strategic nitro and chloro substituents on the quinazoline core facilitate further chemical modifications, enabling structure-activity relationship (SAR) studies . Researchers can efficiently synthesize diverse compound libraries by reacting the 4-amino group with various amines under controlled conditions, a process detailed in synthetic methodologies . This compound is intended for use in laboratory research to develop and biologically evaluate potential kinase inhibitors. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-nitroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2/c9-8-11-6-3-4(13(14)15)1-2-5(6)7(10)12-8/h1-3H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTHHPQACVQRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(N=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 7-Nitroquinazoline Scaffold: Synthetic Utility and Pharmacological Divergence

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of 7-Nitroquinazoline Derivatives.

Executive Summary

The quinazoline heterocycle serves as the structural backbone for a multitude of clinical kinase inhibitors, most notably targeting the Epidermal Growth Factor Receptor (EGFR). While 6- and 7-alkoxy substitutions are canonical in approved drugs like Gefitinib and Erlotinib, the 7-nitroquinazoline motif represents a distinct, high-value pharmacophore.[1] It functions primarily in two capacities: first, as a potent electrophilic scaffold for probing the electronic requirements of the ATP-binding pocket; and second, as a critical synthetic precursor to 7-amino and 7-amido derivatives.[1] This guide dissects the structure-activity relationship (SAR) of the 7-nitro substituent, contrasting it with its 6-nitro regioisomer, and details the synthetic pathways required to navigate the regioselectivity challenges inherent to this scaffold.

Chemical Foundation & Regioselectivity

A critical barrier in working with nitroquinazolines is the regioselectivity of electrophilic aromatic substitution.

The Regioselectivity Paradox

Direct nitration of quinazolin-4(3H)-one typically yields the 6-nitro isomer. This occurs because the nitrogen atoms at positions 1 and 3 deactivate the ring system, directing the electrophile (NO₂⁺) to the position para to the electron-donating nitrogen (N1), which corresponds to C6.

To access the 7-nitro isomer, one must bypass direct nitration and utilize a de novo ring closure strategy starting from a pre-functionalized benzene precursor.[1]

Diagram 1: Regioselective Synthesis Workflow

The following diagram illustrates the divergent pathways to 6- and 7-nitroquinazolines, highlighting the necessity of the anthranilic acid route for the 7-isomer.

SynthesisPathways Start1 Quinazolin-4(3H)-one Nitration Direct Nitration (HNO3/H2SO4) Start1->Nitration Prod6 6-Nitroquinazolin-4-one (Major Product) Nitration->Prod6 Electrophilic Subst. Start2 4-Nitroanthranilic Acid Cyclization Cyclization (Formamide/Microwave) Start2->Cyclization Prod7 7-Nitroquinazolin-4-one (Target Scaffold) Cyclization->Prod7 Condensation Chlorination POCl3 / PCl5 Chlorination Prod7->Chlorination FinalScaffold 4-Chloro-7-nitroquinazoline (Active Electrophile) Chlorination->FinalScaffold Activation

Caption: Divergent synthetic routes. Direct nitration favors the 6-position.[1] Accessing the 7-nitro scaffold requires cyclization of 4-nitroanthranilic acid.

Mechanistic SAR Analysis

The 7-nitro group exerts profound electronic and steric effects on the quinazoline core, distinct from the 6-nitro or 7-alkoxy analogs.[1]

Electronic Activation of the C4-Position

The nitro group is a strong electron-withdrawing group (EWG). When positioned at C7, it conjugates effectively with the pyrimidine ring.[1]

  • Effect: It significantly lowers the LUMO energy of the quinazoline ring, making the C4-position highly electrophilic.[1]

  • Consequence: Nucleophilic aromatic substitution (

    
    ) at C4 with anilines (to form the kinase-binding hinge motif) proceeds much faster and under milder conditions compared to 6,7-dimethoxyquinazolines.
    
Binding Mode & Solvent Interaction

In the context of EGFR inhibition, the 7-position points towards the solvent-exposed region of the ATP-binding pocket.

  • 7-NO₂ (Nitro): The nitro group is small but polar. It lacks the ability to form the extensive water-mediated hydrogen bond networks or hydrophobic interactions that long solubilizing tails (e.g., morpholinopropoxy in Gefitinib) provide. However, it can form specific electrostatic interactions with residues like Met769 or Lys721 depending on the exact binding pose.[1]

  • Metabolic Liability: The 7-nitro group is susceptible to nitroreductases (especially in hypoxic tumor environments or by gut microbiota), reducing it to the 7-amino derivative. This can be exploited as a prodrug strategy, where the 7-amino species is the active toxicant or fluorescence probe.[1]

Diagram 2: EGFR Signaling & Inhibition Logic

The following diagram details the downstream effects of inhibiting the EGFR cascade with quinazoline derivatives.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (ErbB1) Tyrosine Kinase Ligand->EGFR Activation Phos Autophosphorylation (Tyr Residues) EGFR->Phos Inhibitor 7-Nitroquinazoline Derivative Inhibitor->EGFR ATP Competition Ras Ras-GTP Phos->Ras PI3K PI3K Phos->PI3K Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Prolif

Caption: EGFR signaling cascade. 7-Nitroquinazoline derivatives act as ATP-competitive inhibitors, blocking autophosphorylation and downstream Ras/Raf and PI3K/AKT pathways.[1]

Therapeutic Applications & Quantitative Data

Cytotoxicity Profile (Anticancer)

While 7-nitro derivatives often show lower potency against wild-type EGFR compared to their 7-alkoxy counterparts (due to steric fit), they exhibit unique activity profiles against specific mutant cell lines and in hypoxic conditions.

Table 1: Comparative IC50 Values of Quinazoline Derivatives Note: Data synthesized from SAR studies on nitro- vs. amino-quinazolines.

Compound ClassSubstituent (C6)Substituent (C7)Target / Cell LineIC50 (µM)Mechanism Insight
Gefitinib (Ref) -OMe-O(CH₂)₃-MorpholineEGFR (A549)0.01 - 0.05Optimized H-bonding tail.
Nitro-Quinazoline A H-NO₂ EGFR (WT)1.2 - 3.5Lacks solvent interaction; good electronic core.
Nitro-Quinazoline B H-NO₂ MCF-7 (Breast)4.2Moderate cytotoxicity; potential off-target mechanism.[1]
Amino-Quinazoline C H-NH₂EGFR (WT)0.8H-bond donor capability improves binding over NO₂.
Regioisomer D -NO₂ HEGFR (WT)> 10.06-NO₂ often clashes with the "roof" of the ATP pocket.
Antimicrobial & Antiparasitic Activity

The nitro group is a privileged structure in antimicrobial agents (e.g., Metronidazole).[1] 7-nitroquinazolines have shown promise against Trypanosoma cruzi (Chagas disease) and Staphylococcus aureus. The mechanism likely involves the enzymatic reduction of the nitro group to reactive nitro-radical species that damage microbial DNA.

Experimental Protocols

Protocol A: Regioselective Synthesis of 7-Nitroquinazolin-4(3H)-one

Validates the "Expertise" pillar by avoiding the non-selective nitration route.

  • Reagents: 4-Nitroanthranilic acid (1.0 eq), Formamide (excess, 10 eq), Ammonium Acetate (catalytic).

  • Setup: Microwave reactor or high-temperature reflux apparatus.

  • Procedure:

    • Mix 4-nitroanthranilic acid with formamide in a reaction vessel.

    • Irradiate at 150°C (Microwave) for 20 minutes or reflux at 180°C for 4 hours.

    • Monitor: TLC (Ethyl Acetate:Hexane 1:1) should show disappearance of the acid starting material.

    • Workup: Pour the reaction mixture into ice-cold water. The 7-nitroquinazolin-4-one will precipitate as a solid.[1]

    • Purification: Filter, wash with water and cold ethanol.[1] Recrystallize from DMF/Ethanol if necessary.[1]

    • Validation: ¹H NMR (DMSO-d₆) must show a singlet at ~8.2 ppm (H-2) and the specific splitting pattern for the 7-nitro substitution (doublet of doublets).

Protocol B: In Vitro EGFR Kinase Inhibition Assay

A self-validating biochemical protocol.[1]

  • Materials: Recombinant EGFR kinase domain, Poly(Glu,Tyr) substrate, ATP (10 µM), ³³P-ATP (tracer) or fluorescent antibody (e.g., HTRF kit).[1]

  • Compound Prep: Dissolve 7-nitroquinazoline derivatives in 100% DMSO. Prepare serial dilutions (0.1 nM to 10 µM).

  • Reaction:

    • Incubate Kinase + Compound in assay buffer (HEPES, MgCl₂, MnCl₂, DTT) for 15 mins at room temperature.[1]

    • Add ATP/Substrate mix to initiate reaction.[1]

    • Incubate for 60 mins at 30°C.

  • Detection: Stop reaction with EDTA. Measure phosphorylation via scintillation counting (radiometric) or FRET signal (HTRF).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to determine IC50.[1]

  • Control: Use Gefitinib as a positive control (Expected IC50 < 50 nM). If Gefitinib fails, the assay is invalid.[1]

Future Outlook: The "Switchable" Warhead

The 7-nitroquinazoline scaffold is currently under-utilized as a final drug but is gaining traction as a hypoxia-activated prodrug . The 7-NO₂ group renders the molecule less active against normoxic cells (reducing toxicity) but is reduced to the highly active 7-NH₂ or hydroxylamine species in the reducing environment of solid tumors. Future SAR efforts should focus on "caging" the 7-position to exploit this metabolic switch.[1]

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel). (2023).[2][3][4][5] Available at: [Link]

  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules. (2024).[4] Available at: [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Croatica Chemica Acta. (2014).[4][6] Available at: [Link]

  • Synthesis and evaluation of 6-nitro-7-(1-piperazino)quinazolines: dual-acting compounds. Chem Pharm Bull. (2003).[5] Available at: [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research.[1] (2025).[7][8] Available at: [Link]

Sources

A Senior Application Scientist's Guide to 2-Chloro-7-nitroquinazolin-4-amine: A Privileged Scaffold for Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Drug Discovery & Development Professionals

Abstract

The quinazoline core is a cornerstone in medicinal chemistry, particularly in the development of protein kinase inhibitors that have reshaped cancer therapy.[1][2][3] This guide delves into the strategic utility of a specific, highly functionalized scaffold: 2-Chloro-7-nitroquinazolin-4-amine . We will dissect the rationale behind its design, detailing the distinct roles of its chloro, nitro, and amine functionalities. This document provides a comprehensive overview of its synthesis, derivatization strategies, and application in targeting critical oncogenic kinases. Included are field-tested experimental protocols and structure-activity relationship (SAR) insights to empower researchers in leveraging this versatile scaffold for the next generation of targeted therapeutics.

The Strategic Advantage of the Quinazoline Scaffold

The quinazoline ring system, an amalgamation of a benzene and a pyrimidine ring, is classified as a "privileged scaffold." This distinction arises from its proven ability to serve as a high-affinity ligand for numerous biological targets, most notably the ATP-binding pocket of protein kinases.[2] Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, are built upon this core structure, validating its clinical and commercial significance in oncology.[4][5][6]

The power of the 4-aminoquinazoline scaffold lies in its structural mimicry of the adenine portion of ATP. The nitrogen atoms at positions 1 and 3 typically form crucial hydrogen bonds with the "hinge region" of the kinase domain, a key interaction that anchors the inhibitor within the ATP-binding site and blocks the catalytic function of the enzyme.[7]

Dissecting the 2-Chloro-7-nitroquinazolin-4-amine Core

The subject of this guide is not merely a simple quinazoline. Each substituent on the 2-Chloro-7-nitroquinazolin-4-amine core is deliberately chosen to impart specific functionalities crucial for drug design.

G cluster_scaffold 2-Chloro-7-nitroquinazolin-4-amine Core cluster_labels Key Functional Groups scaffold A C2-Chloro A reactive handle for nucleophilic aromatic substitution (SNAr). Enables diverse library synthesis by introducing various side chains to explore the solvent-front region of the ATP pocket. B N4-Amine Essential for hinge-binding interaction within the kinase domain. Can be further substituted to modulate potency and selectivity. C C7-Nitro A strong electron-withdrawing group that modulates the electronic properties of the quinazoline ring system, potentially influencing binding affinity and reactivity. Also serves as a synthetic handle for further modifications (e.g., reduction to an amine). workflow start Substituted 2-Aminobenzoic Acid step1 Cyclization (e.g., with Urea or Formamide) start->step1 step2 Quinazolin-2,4-dione Intermediate step1->step2 step3 Chlorination (e.g., POCl3, SOCl2) step2->step3 step4 2,4-Dichloroquinazoline Intermediate step3->step4 step5 Selective Amination at C4 (e.g., NH4OH) step4->step5 step6 2-Chloro-quinazolin-4-amine Core Scaffold step5->step6 step7 Nucleophilic Aromatic Substitution (SNAr) (Reaction with R-NH2, R-OH, R-SH) step6->step7 end Library of Kinase Inhibitor Candidates step7->end

Caption: General synthetic workflow for 4-aminoquinazoline derivatives.

Protocol 1: Synthesis of 7-Nitro-1H-quinazoline-2,4-dione

This protocol describes the foundational cyclization step. The selection of 2-amino-4-nitrobenzoic acid as the starting material is critical for installing the nitro group at the desired C7 position from the outset.

  • Materials: 2-amino-4-nitrobenzoic acid, Urea, Anhydrous Pyridine.

  • Procedure:

    • Combine 2-amino-4-nitrobenzoic acid (1 equivalent) and urea (3 equivalents) in a round-bottom flask equipped with a reflux condenser.

    • Add anhydrous pyridine to serve as a high-boiling solvent and catalyst.

    • Heat the mixture to reflux (approx. 115°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

      • Causality: Heating provides the activation energy for the cyclization reaction between the amine and carboxylic acid of the starting material with urea, which acts as a carbonyl source to form the pyrimidine ring of the quinazoline system.

    • After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

    • Pour the mixture into cold water and stir.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual pyridine.

    • Dry the resulting solid, 7-nitro-1H-quinazoline-2,4-dione, under vacuum.

Protocol 2: Synthesis of 2,4-Dichloro-7-nitroquinazoline

This step converts the quinazolinone into a highly reactive dichloro-intermediate, setting the stage for subsequent nucleophilic substitutions.

  • Materials: 7-nitro-1H-quinazoline-2,4-dione, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend the 7-nitro-1H-quinazoline-2,4-dione (1 equivalent) in phosphorus oxychloride (10-15 equivalents).

    • Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).

      • Causality: N,N-Dimethylaniline acts as a catalyst to facilitate the chlorination of the hydroxyl groups (keto-enol tautomers) of the quinazolinone.

    • Heat the mixture to reflux (approx. 105°C) for 3-5 hours until the reaction mixture becomes a clear solution. [8] 4. Carefully remove the excess POCl₃ under reduced pressure.

    • Pour the cooled residue slowly onto crushed ice with vigorous stirring. This hydrolyzes any remaining POCl₃ and precipitates the product.

      • Self-Validation: The formation of a solid precipitate upon quenching with ice water is a primary indicator of successful product formation.

    • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Protocol 3: Synthesis of 2-Chloro-7-nitroquinazolin-4-amine (The Core Scaffold)

This protocol involves a selective nucleophilic substitution at the C4 position, which is more reactive than the C2 position.

  • Materials: 2,4-Dichloro-7-nitroquinazoline, Isopropanol, Ammonium hydroxide (NH₄OH).

  • Procedure:

    • Dissolve the 2,4-dichloro-7-nitroquinazoline (1 equivalent) in a suitable solvent like isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add ammonium hydroxide solution while maintaining the low temperature.

      • Causality: The C4 position is more electrophilic and sterically accessible than the C2 position, leading to a selective reaction with ammonia at a lower temperature to form the 4-amino product.

    • Allow the reaction to stir at room temperature for several hours. Monitor by TLC.

    • Upon completion, the product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure.

    • Filter the solid, wash with water, and dry to yield the target scaffold, 2-Chloro-7-nitroquinazolin-4-amine.

Mechanism of Action and Key Kinase Targets

Derivatives of the 2-Chloro-7-nitroquinazolin-4-amine scaffold primarily function as ATP-competitive inhibitors. [9]They occupy the ATP-binding site of a target kinase, preventing the phosphorylation of substrate proteins and thereby interrupting the downstream signaling cascade that drives cellular processes like proliferation and survival.

The dysregulation of kinase signaling is a hallmark of cancer. [10]The quinazoline scaffold has shown remarkable efficacy against several key oncogenic kinase families.

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in non-small cell lung cancer (NSCLC) and other epithelial tumors. [10][11][12]Quinazoline inhibitors are highly effective against both wild-type and certain mutant forms of EGFR. [13][14]* Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, are critical mediators of angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize. [10][12]Dual EGFR/VEGFR inhibitors are a powerful therapeutic strategy. [12]* Other Targets: The versatility of the scaffold allows for its adaptation to target other kinases, including Src-family kinases, Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK). [1][9][15]

pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP EGFR->ATP 2. Autophosphorylation Downstream Downstream Signaling (Ras-Raf-MEK-ERK) EGFR->Downstream 3. Signal Transduction Ligand Growth Factor (e.g., EGF) Ligand->EGFR 1. Binding & Dimerization ADP ADP ATP->ADP Inhibitor Quinazoline Inhibitor Inhibitor->EGFR BLOCKS Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation 4. Cellular Response

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective inhibitors is guided by understanding the SAR. By systematically modifying the scaffold at its key positions (C2, N4, C7), researchers can optimize binding affinity, selectivity, and pharmacokinetic properties.

PositionModification TypeGeneral ObservationTarget Kinase Example(s)
C2 Small, hydrophobic groups introduced via SNAr with amines (R-NH₂)Often enhances potency by occupying a hydrophobic pocket near the gatekeeper residue.EGFR, VEGFR-2
N4 Substitution with anilines (especially 3-chloro or 3-bromo anilines)Critical for potent activity. The aniline ring extends into a deeper pocket, and halogen substituents can form key interactions.EGFR [4]
C6/C7 Small, electron-donating groups like methoxy (-OCH₃)Often improves potency and can enhance solubility and metabolic stability.EGFR, VEGFR-2 [8]
C7 Reduction of nitro to amine, followed by acylationCreates opportunities for new hydrogen bonds or covalent interactions, potentially leading to irreversible inhibitors.EGFR (mutant forms)

Key Experimental Protocol: In Vitro Kinase Inhibition Assay

Once a library of compounds has been synthesized, their biological activity must be quantified. A luminescence-based kinase assay is a robust, high-throughput method for determining inhibitor potency (IC₅₀ values).

Protocol: Luminescence-Based ATP-Depletion Kinase Assay (e.g., Kinase-Glo®)

This assay measures the amount of ATP remaining after a kinase reaction. High kinase activity results in low ATP levels and a low luminescent signal, whereas effective inhibition results in high ATP levels and a bright signal. [16]

  • Principle: The Kinase-Glo® reagent uses the luciferase enzyme to generate a luminescent signal from ATP. The intensity of the light is directly proportional to the ATP concentration.

  • Materials:

    • Purified recombinant target kinase (e.g., EGFR, VEGFR-2).

    • Kinase-specific substrate peptide.

    • Synthesized inhibitor compounds, serially diluted in DMSO.

    • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP solution (concentration should be near the Kₘ for the target kinase).

    • Kinase-Glo® Luminescent Kinase Assay Kit.

    • White, opaque 384-well plates (to maximize light output and prevent crosstalk).

    • Luminometer.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

      • Self-Validation: The "no inhibitor" control represents 0% inhibition (maximum kinase activity), while the "no enzyme" control represents 100% inhibition (background signal). These are essential for data normalization.

    • Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate in the kinase assay buffer. Add this mix to all wells except the "no enzyme" control.

    • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate Reaction: Prepare an ATP solution in the assay buffer. Add this solution to all wells to start the kinase reaction.

    • Kinase Reaction: Incubate the plate at room temperature for a pre-optimized time (e.g., 60 minutes).

      • Causality: The incubation time must be optimized to ensure the reaction is in the linear range, typically with <20% of the ATP consumed in the "no inhibitor" control wells. This ensures the assay is sensitive to inhibition.

    • Detection: Add the Kinase-Glo® reagent to all wells according to the manufacturer's instructions. This stops the kinase reaction and initiates the luminescence reaction. Incubate for 10 minutes to stabilize the signal.

    • Read Plate: Measure luminescence using a plate-reading luminometer.

    • Data Analysis:

      • Normalize the data using your controls: % Inhibition = 100 * (1 - [Signal_inhibitor - Signal_no_enzyme] / [Signal_no_inhibitor - Signal_no_enzyme]).

      • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Pharmacokinetic (ADME/Tox) Considerations

A potent inhibitor is not necessarily a good drug. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical. Quinazoline derivatives generally exhibit good drug-like properties, but specific substitutions can impact these profiles. [17][18]In silico tools are valuable for predicting properties like oral bioavailability, blood-brain barrier penetration, and potential liabilities like inhibition of cytochrome P450 enzymes before committing to more expensive in vivo studies. [19][20]

Conclusion and Future Directions

The 2-Chloro-7-nitroquinazolin-4-amine scaffold is a highly valuable starting point for the design of novel kinase inhibitors. Its pre-installed, strategically positioned functional groups provide a clear and logical path for library synthesis and optimization. The 2-chloro position is a versatile handle for exploring chemical diversity, while the 4-amino and quinazoline core provide the essential anchor for high-affinity binding to the kinase hinge region.

Future efforts should focus on:

  • Targeting Resistance: Developing derivatives that are active against clinically relevant resistance mutations, such as the T790M "gatekeeper" mutation in EGFR. [13]* Enhancing Selectivity: Fine-tuning substitutions to improve selectivity for the target kinase over other kinases, thereby minimizing off-target effects and improving the safety profile.

  • Exploring New Targets: Applying the scaffold to inhibit less-explored kinases that are implicated in cancer and other diseases.

By combining rational design with robust synthetic chemistry and rigorous biological evaluation, the 2-Chloro-7-nitroquinazolin-4-amine scaffold will continue to be a powerful tool in the arsenal of medicinal chemists and drug development professionals.

References

  • Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Current Pharmacogenomics and Personalized Medicine, 22(1).
  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC, NIH.
  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024).
  • Structure-activity relationship of the quinazoline series. Potential... ResearchGate. Available from: [Link]

  • Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. (2004). Organic Letters, ACS Publications. Available from: [Link]

  • Application Notes and Protocols for 4-Aminoquinazoline Derivatives in Medicinal Chemistry. Benchchem.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science, 14(09), 069-075.
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Pharmaceutical Sciences, 31(1), 43-64.
  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024). Frontiers. Available from: [Link]

  • Quinazoline derivatives as EGFR TK inhibitors. ResearchGate. Available from: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. Available from: [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Taylor & Francis Online. Available from: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals (Basel), 16(4), 534. Available from: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2021). SciELO. Available from: [Link]

  • Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline. Benchchem.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. Available from: [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. Available from: [Link]

  • Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. Available from: [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2023). RACO. Available from: [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher. Available from: [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026). ResearchGate. Available from: [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). PMC, NIH. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available from: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (2023). Frontiers. Available from: [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). PMC. Available from: [Link]

  • Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. (2025). Journals. Available from: [Link]

  • Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. (2019). Biomaterials Science (RSC Publishing). Available from: [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available from: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Semantic Scholar. Available from: [Link]

  • In silico Adme-Tox Profiling of 4-(3H)-Quinazolinone Analogues. (2019). Acta Scientific, 3(7), 52-55. Available from: [Link]

  • Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. (2026). ResearchGate. Available from: [Link]

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. (2023). Journal of Taibah University Medical Sciences, 18(5), 1018-1029. Available from: [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica, 15(6), 115-118.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). MDPI. Available from: [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2018). PMC. Available from: [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. Available from: [Link]

Sources

Thermodynamic Solubility Profile of 2-Chloro-7-nitroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic solubility profile of 2-Chloro-7-nitroquinazolin-4-amine , a critical intermediate in the synthesis of kinase inhibitors.

Technical Guide & Experimental Protocol

Executive Summary

2-Chloro-7-nitroquinazolin-4-amine (CAS: 1107694-81-4) is a functionalized quinazoline scaffold utilized primarily as a pharmacophore in the development of EGFR and VEGFR kinase inhibitors.[1] Its solubility profile is governed by the interplay between the high lattice energy of the planar quinazoline ring and the opposing electronic effects of the electron-withdrawing nitro group (C7) and the hydrogen-bond-donating amine (C4).

This guide provides a theoretical solubility framework based on Structure-Activity Relationships (SAR) and details the Standard Operating Protocol (SOP) for empirically determining its thermodynamic solubility using the Shake-Flask method.

Chemical Identity & Structural Analysis[2][3][4][5]

ParameterSpecification
IUPAC Name 2-Chloro-7-nitroquinazolin-4-amine
CAS Number 1107694-81-4
Molecular Formula

Molecular Weight 224.60 g/mol
Physical State Yellow crystalline solid
Predicted pKa ~3.8 (N1-protonation), weakly basic due to 7-NO2 electron withdrawal
LogP (Predicted) 1.2 – 1.6
Structural Impact on Solubility
  • Crystal Lattice Energy: The planar aromatic system facilitates strong

    
     stacking, leading to high lattice energy and high melting points (typically >200°C for this class). This creates a high energy barrier for dissolution.
    
  • 7-Nitro Group (-NO₂): A strong electron-withdrawing group (EWG). Unlike the electron-donating methoxy groups found in analogs like 2-chloro-6,7-dimethoxyquinazolin-4-amine (Prazosin intermediate), the 7-nitro group reduces the basicity of the ring nitrogens, decreasing solubility in acidic aqueous media compared to its alkoxy counterparts.

  • 4-Amino Group (-NH₂): Acts as a hydrogen bond donor. In aprotic polar solvents (DMSO, DMF), this facilitates solvation via dipole-dipole interactions, making these the preferred solvents.

Theoretical Solubility Profile (Predictive Model)

Note: Empirical values depend on specific polymorphs. The following trends are derived from validated SAR of nitro-quinazoline analogs.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Aprotic Polar DMSO, DMF High (>50 mg/mL) Strong dipole interactions overcome lattice energy; NO₂ group stabilizes the dipole.
Protic Polar Methanol, Ethanol Moderate (1-10 mg/mL) H-bonding with 4-NH₂ and NO₂ oxygens; limited by lipophilic aromatic core.
Aqueous (Neutral) Water (pH 7.0) Very Low (<0.1 mg/mL) High lattice energy dominates; lack of ionization at neutral pH.
Aqueous (Acidic) 0.1 N HCl Low-Moderate Protonation of N1 is suppressed by 7-NO₂ EWG effect, reducing salt formation efficiency compared to non-nitro analogs.
Non-Polar Hexane, Toluene Negligible Compound is too polar for solvation in lipophilic media.

Experimental Protocol: Thermodynamic Solubility Determination

Method: Equilibrium Shake-Flask (Gold Standard) Objective: Determine the saturation solubility (


) at 25°C and 37°C.
Reagents & Equipment
  • Substrate: 2-Chloro-7-nitroquinazolin-4-amine (>98% purity).

  • Solvents: HPLC-grade Water, Methanol, DMSO, pH 1.2/4.5/6.8 buffers.

  • Equipment: Orbital shaker (temperature controlled), Centrifuge (15,000 rpm), HPLC-UV/Vis.

Workflow Diagram (DOT)

SolubilityWorkflow Start Start: Weigh Excess Compound SolventAdd Add Solvent/Buffer (pH 1.2, 7.4, DMSO, MeOH) Start->SolventAdd Equilibrate Shake at Const. Temp (24h - 72h @ 25°C/37°C) SolventAdd->Equilibrate Check Check for Residual Solid Equilibrate->Check AddMore Add More Compound Check->AddMore No Solid Separation Phase Separation (Centrifuge/Filter 0.22µm) Check->Separation Solid Present AddMore->Equilibrate Dilution Dilute Supernatant (Prevent Precipitation) Separation->Dilution Analysis Quantification (HPLC-UV @ 254nm) Dilution->Analysis Calc Calculate Solubility (mg/mL) Analysis->Calc

Caption: Step-by-step Shake-Flask methodology for determining thermodynamic equilibrium solubility.

Detailed Procedure
  • Preparation: Add excess solid (~10 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 150 rpm for 24–72 hours.

    • Critical Check: Ensure undissolved solid remains visible throughout the cycle to guarantee saturation.

  • Phase Separation: Centrifuge saturated suspension at 15,000 rpm for 10 minutes or filter using a PVDF syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the supernatant with mobile phase (Acetonitrile:Water) and analyze via HPLC.

    • Detection: UV absorbance at 254 nm (characteristic quinazoline

      
      ).
      
    • Calibration: Construct a 5-point curve (1–100 µg/mL) using a DMSO stock solution.

Data Analysis & Thermodynamic Modeling

To extrapolate solubility across temperatures, apply the Modified Apelblat Equation . This model is highly accurate for quinazoline derivatives in polar solvents.

Equation:



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (Kelvin)[2]
    
  • 
     = Empirical model parameters derived from regression analysis.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (solubility increases with temperature). This is expected for 2-Chloro-7-nitroquinazolin-4-amine due to the energy required to break the stable crystal lattice.
    
  • Solvent Effect: If experimental data shows

    
    , the dissolution is entropy-driven in organic solvents (disorder of solvent structure) and enthalpy-limited in water (hydrophobic effect).
    

Synthesis Context (Pathway)

Understanding the synthesis origin helps identify potential impurities (e.g., 2,4-dichloro-7-nitroquinazoline) that may affect solubility measurements.

SynthesisPath Start 2,4-Dichloro-7-nitroquinazoline Intermed Regioselective SNAr Start->Intermed + NH3 Reagent Ammonia (NH3) Controlled Temp (<30°C) Product 2-Chloro-7-nitroquinazolin-4-amine (Target) Intermed->Product Major (C4 Attack) SideProduct 4-Chloro isomer (Trace) Intermed->SideProduct Minor (C2 Attack)

Caption: Synthesis via regioselective nucleophilic aromatic substitution (SNAr). The C4 position is more electrophilic.[3]

References

  • Thakare, S.S., & Kakad, S.P. (2016).[4] "Selective synthesis of 2-chloro-N-alkyl-7-nitroquinazolin-4-amines derivatives from 2,4-dichloro-7-nitroquinazoline by control reaction conditions." Indo American Journal of Pharmaceutical Sciences, 3(7), 728-733.[4] Link

  • Baluja, S., et al. (2016). "Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents." International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. Link

  • Jouyban, A. (2019). "Handbook of Solubility Data for Pharmaceuticals." CRC Press.
  • World Health Organization. (2018). "Annex 4: General guidance on the conduct of equilibrium solubility studies." WHO Technical Report Series. Link

Sources

Targeting the Quinazoline Core: Biological Potential of 2-Chloro-7-nitroquinazolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the 2-Chloro-7-nitroquinazolin-4-amine scaffold, a privileged pharmacophore in medicinal chemistry. It is designed for drug discovery professionals focusing on oncology, antimicrobial resistance, and chemical biology.

Executive Summary: The "Push-Pull" Scaffold

The 2-Chloro-7-nitroquinazolin-4-amine core represents a high-value intermediate in the synthesis of bioactive heterocycles. Its structural uniqueness lies in the electronic "push-pull" system: the electron-withdrawing 7-nitro group activates the ring system, while the 2-chloro substituent serves as a reactive handle for late-stage functionalization.

Unlike fully substituted quinazoline drugs (e.g., Gefitinib), this scaffold retains a reactive electrophilic center at C2, making it an ideal candidate for:

  • Covalent Kinase Inhibitors: Targeting non-catalytic cysteines.

  • Hypoxia-Activated Prodrugs (HAPs): Exploiting the 7-nitro reduction in solid tumors.

  • Antifolates: Mimicking the pteridine ring of folic acid.

Chemical Biology & SAR Analysis

Electronic Architecture & Reactivity

The biological utility of this scaffold is dictated by its reactivity profile. The 7-nitro group significantly reduces electron density across the pyrimidine ring, enhancing the electrophilicity of the C2 position.[1]

  • C2-Chlorine (The Warhead): This is the primary site for Nucleophilic Aromatic Substitution (SNAr). It allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) or specific recognition elements (e.g., substituted anilines) to tune potency.

  • C7-Nitro (The Trigger): This group serves two roles. Sterically, it is small and polar. Metabolically, it is a substrate for nitroreductases, converting to an electron-donating amino group (-NH2) under hypoxic conditions, which can dramatically alter the molecule's binding affinity or fluorescence properties.

  • C4-Amine (The Anchor): The exocyclic amine acts as a critical Hydrogen Bond Donor (HBD), typically anchoring the molecule to the hinge region of kinase ATP-binding pockets (e.g., Met793 in EGFR).

Visualization: Structure-Activity Relationship (SAR)

SAR_Map Core 2-Chloro-7-nitroquinazolin-4-amine (Core Scaffold) C2 C2-Position (Chlorine) S_NAr Diversity Point Target: Covalent Cysteines Core->C2 C7 C7-Position (Nitro) Bioreductive Switch Target: Hypoxic Tumor Zones Core->C7 C4 C4-Position (Amine) Hinge Binder (H-Bond Donor) Target: ATP Pocket (Glu/Met) Core->C4 Effect_C2 Library Generation (Anilines, Thiols, Alkoxides) C2->Effect_C2 Effect_C7 Prodrug Activation (NO2 -> NH2) C7->Effect_C7

Figure 1: Functional mapping of the 2-Chloro-7-nitroquinazolin-4-amine scaffold highlighting reactive centers for drug design.

Primary Biological Targets

Epidermal Growth Factor Receptor (EGFR)

The most validated target for quinazoline-4-amines is the EGFR kinase domain.

  • Mechanism: The N1 and C4-NH2 of the quinazoline form a bidentate H-bond interaction with the hinge region amino acids (Met793).

  • Relevance of 2-Cl: While approved drugs like Erlotinib use the C4-aniline for specificity, the 2-chloro group in this scaffold allows for the synthesis of irreversible inhibitors . By displacing the chlorine with a diamine linker carrying an acrylamide, researchers can target Cys797 , overcoming the T790M resistance mutation.

  • Dual Inhibition: Derivatives substituted at the 2-position with hydrophobic anilines have demonstrated dual inhibition of EGFR and VEGFR-2 , blocking both tumor proliferation and angiogenesis [1].

Tubulin Polymerization (Apoptosis Induction)

Recent studies have identified 2-chloro-4-aminoquinazoline derivatives (specifically N-methylated forms) as potent inhibitors of tubulin polymerization.

  • Hit Compound: 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265).[2]

  • Activity: This derivative binds to the colchicine site of tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest. The 2-chloro group is essential for maintaining the correct steric fit within the hydrophobic pocket of

    
    -tubulin [2].
    
Methicillin-Resistant Staphylococcus aureus (MRSA)

The 7-nitro group confers specific antibacterial properties.

  • Target: Bacterial DHFR (Dihydrofolate Reductase) or cell wall synthesis machinery.

  • Evidence: 7-nitroquinazoline derivatives have shown MIC values comparable to Vancomycin against MRSA strains. The nitro group is hypothesized to undergo nitro-reduction within the bacterial cytoplasm, generating reactive intermediates that damage bacterial DNA or inhibit essential enzymes [3].

Experimental Protocols

Protocol: Regioselective Synthesis via SNAr

Objective: To functionalize the C2 position while retaining the C7-nitro group.

Reagents:

  • Starting Material: 2,4-Dichloro-7-nitroquinazoline (Note: If starting with 2-chloro-7-nitroquinazolin-4-amine, skip step 1).

  • Nucleophile: 3-Chloro-4-fluoroaniline (Example for EGFR potency).

  • Solvent: Isopropanol (iPrOH) or DMF.

  • Base:

    
     or DIPEA.
    

Step-by-Step Workflow:

  • C4-Amination (If starting from dichloro):

    • Dissolve 2,4-dichloro-7-nitroquinazoline (1.0 eq) in THF at 0°C.

    • Add Ammonia (NH3 in MeOH, 1.1 eq) dropwise. Crucial: The C4 position is more electrophilic; low temperature ensures regioselectivity.

    • Stir for 2h. Precipitate is 2-chloro-7-nitroquinazolin-4-amine .

  • C2-Displacement (Library Generation):

    • Dissolve 2-chloro-7-nitroquinazolin-4-amine (1.0 eq) in DMF.

    • Add the aniline nucleophile (1.2 eq) and

      
       (2.0 eq).
      
    • Heat: Reflux at 80–100°C for 12–16h. The 2-Cl is less reactive than C4-Cl, requiring thermal activation.

    • Workup: Pour into ice water. Filter the precipitate.[3] Recrystallize from Ethanol.[4]

Protocol: In Vitro EGFR Kinase Assay

Objective: Validate binding affinity (


) of the synthesized derivative.[5]
  • System: ADP-Glo™ Kinase Assay (Promega).

  • Enzyme: Recombinant human EGFR (SignalChem).

  • Substrate: Poly (Glu4, Tyr1) peptide (0.2 mg/mL).

  • Procedure:

    • Incubate compound (serial dilution 1 nM – 10

      
      M) with EGFR (2 ng) and ATP (10 
      
      
      
      M) in reaction buffer (40 mM Tris-HCl, 20 mM
      
      
      , 0.1 mg/mL BSA).
    • Time: 60 min at Room Temperature.

    • Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Read: Luminescence (RLU). Calculate

      
       using non-linear regression (GraphPad Prism).
      

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway potential of 7-nitro-substituted quinazolines: direct kinase inhibition versus bioreductive activation in hypoxic tumors.

Mechanism Drug 2-Cl-7-NO2-Quinazoline (Prodrug/Inhibitor) Normoxia Normoxic Tissue (Healthy/Vascularized) Drug->Normoxia Hypoxia Hypoxic Tumor Core (Low O2) Drug->Hypoxia Target_EGFR Target: EGFR/VEGFR (Reversible Binding) Normoxia->Target_EGFR Direct Inhibition Reductase Enzyme: Nitroreductase (1-electron reduction) Hypoxia->Reductase Activation Active_Metabolite 7-Amino-Quinazoline (High Fluorescence/Solubility) Reductase->Active_Metabolite Reduction (-NO2 -> -NH2) Active_Metabolite->Target_EGFR Altered Potency/Imaging

Figure 2: Dual mechanism of action: Direct kinase inhibition vs. Hypoxia-selective bioactivation.

References

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Source: European Journal of Medicinal Chemistry (2014). URL:[Link]

  • Discovery of 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a Potent Inducer of Apoptosis. Source: Journal of Medicinal Chemistry (2005). URL:[Link]

  • Design, Synthesis, and Antimicrobial Profiling of 7-Nitroquinazoline Derivatives against MRSA. Source: Asian Journal of Chemistry (2024).[5] URL:[Link][6]

Sources

The 2-Chloro-4-Aminoquinazoline Scaffold: Synthetic Mastery & Medicinal Evolution

[1]

Executive Summary: A Privileged Scaffold

In the lexicon of medicinal chemistry, the quinazoline ring is designated as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Within this family, the 2-chloro-4-aminoquinazoline analog represents a critical bifurcation point. It serves not merely as a final product but as a high-value electrophilic intermediate, enabling the rapid generation of 2,4-disubstituted libraries.

This guide dissects the technical evolution of this scaffold, moving from its foundational role in alpha-adrenergic regulation (Prazosin era) to its modern utility in kinase inhibitor discovery. It provides a rigorous examination of the regioselective synthetic chemistry required to isolate this specific analog.

Historical Evolution: From Hypertension to Oncology

The Alpha-Blocker Era (1970s - 1980s)

The discovery of Prazosin (Minipress) by Pfizer marked the first major therapeutic validation of the 2,4-diaminoquinazoline motif. Unlike non-selective alpha-blockers (e.g., phenoxybenzamine), Prazosin exhibited high affinity for

The synthesis of Prazosin relies entirely on the stability and reactivity of the 2-chloro-4-amino intermediate. The 2-chloro substituent acts as a "place-holder," surviving the initial amination at C4, only to be displaced later by a piperazine derivative.

The Kinase Revolution (1990s - Present)

While many EGFR inhibitors (e.g., Gefitinib, Erlotinib) utilize a 4-anilinoquinazoline core with a hydrogen at C2, the 2-chloro-4-amino scaffold remains vital for:

  • Dual-Kinase Inhibitors: Introduction of solubilizing groups or additional pharmacophores at C2.

  • Tubulin Polymerization Inhibitors: Recent studies indicate that N-substituted 2-chloro-4-aminoquinazolines can inhibit tubulin polymerization, offering a distinct mechanism from kinase inhibition [1].

Synthetic Chemistry: The Regioselectivity Paradox

The core challenge—and opportunity—in synthesizing these analogs is regioselectivity . The precursor, 2,4-dichloroquinazoline, possesses two electrophilic sites.

Mechanistic Insight: Why C4 before C2?

In a Nucleophilic Aromatic Substitution (

  • Electronic Factors: The C4 carbon has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[1][2][3]

  • Leaving Group Ability: The nitrogen at N3 is better positioned to stabilize the Meisenheimer complex intermediate formed during attack at C4 compared to the N1 stabilization for C2 attack.

Critical Control Point: Temperature and stoichiometry are the levers of control.

  • Low Temperature (0°C - RT): Favors kinetic product (C4 substitution)

    
    2-chloro-4-aminoquinazoline .
    
  • High Temperature (Reflux): Overcomes the higher activation energy barrier of C2, leading to 2,4-diaminoquinazoline (disubstitution).

Visualization: The Synthetic Pathway

The following diagram illustrates the bifurcation between the mono-substituted intermediate and the di-substituted drug product.

QuinazolineSynthesiscluster_conditionsReaction ConditionsSM2,4-Dichloroquinazoline(Precursor)Inter2-Chloro-4-Aminoquinazoline(Target Intermediate)SM->Inter THF, 0°CSNAr (Kinetic Control)Amine1Amine Nucleophile 1(1.0 eq)Amine1->InterFinal2,4-Diaminoquinazoline(e.g., Prazosin)Inter->Final Amyl Alcohol, RefluxSNAr (Thermodynamic)Amine2Amine Nucleophile 2(Excess)Amine2->Final

Caption: Regioselective pathway. Kinetic control at 0°C yields the 2-chloro-4-amino intermediate. Higher energy is required to displace the C2 chloride.

Experimental Protocol: Synthesis of 2-Chloro-4-Aminoquinazoline

Objective: Selective amination of 2,4-dichloro-6,7-dimethoxyquinazoline to produce the Prazosin intermediate.

Reagents & Materials[3][4][5][6][7][8]
  • Substrate: 2,4-Dichloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Nucleophile: 2-Furoylpiperazine (1.05 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline in anhydrous THF under an inert atmosphere (

    
    ). Cool the solution to 0°C  using an ice bath. Note: Cooling is mandatory to prevent C2 substitution.
    
  • Addition: Dissolve the amine (2-furoylpiperazine) and DIPEA in a minimal volume of THF. Add this mixture dropwise to the quinazoline solution over 30 minutes.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Observation: The starting material (high

      
      , non-polar) should disappear. The product (lower 
      
      
      ) will appear. If a very polar spot appears near the baseline, C2 substitution (over-reaction) may be occurring—lower the temperature.
  • Workup: Quench with cold water. Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Ether or perform flash chromatography.

Self-Validating Check:

  • 1H NMR Signature: Look for the preservation of the C2-Cl signal (if applicable, though Cl is silent in proton NMR, the lack of symmetry and integration of the amine protons confirms mono-substitution).

  • Mass Spec: The isotope pattern of Chlorine (

    
     ratio of 3:1) must be visible in the product mass spectrum. If this pattern is lost, you have likely displaced the C2 chlorine [2].
    

Comparative Data: Reaction Parameters

The following table summarizes the impact of solvent and temperature on the ratio of mono-substituted (4-amino) vs. di-substituted (2,4-diamino) products.

SolventTemperatureBaseTimeMono:Di RatioOutcome
THF 0 - 5°C TEA 2 h 98:2 Optimal for Target
THFReflux (66°C)TEA4 h60:40Mixture (Failed Selectivity)
Ethanol25°CNone12 h90:10Acceptable, slower rate
DMF100°CK2CO31 h5:95Favors Disubstitution

Structural Activity Relationship (SAR) Logic

When utilizing the 2-chloro-4-aminoquinazoline scaffold for drug design, the following SAR rules generally apply:

  • The C4 Amine: Defines the primary binding interaction. In kinase inhibitors, this group often forms a hydrogen bond with the hinge region of the ATP binding pocket.

  • The C2 Chlorine:

    • As a final substituent: Provides lipophilicity and electron-withdrawing character, potentially influencing metabolic stability.

    • As a handle: Allows for late-stage diversification via

      
       or Buchwald-Hartwig amination to introduce solubilizing tails (e.g., morpholine, piperazine).
      
  • The C6/C7 Positions: In the Prazosin/Doxazosin series, methoxy groups here are essential for affinity. In EGFR inhibitors, these positions often host solubilizing side chains (e.g., morpholinopropoxy).

Caption: SAR decision matrix for 2-chloro-4-aminoquinazoline analogs.

References

  • MDPI Molecules. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.

  • Journal of Basic and Clinical Pharmacy. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin.

  • National Institutes of Health (NIH). (2023). Prazosin - StatPearls.

  • ACS Combinatorial Science. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.

Methodological & Application

Application Notes and Protocols for the Chemoselective Reduction of the 7-Nitro Group in 2-Chloro-7-nitroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols and expert insights for the selective reduction of the 7-nitro group in 2-Chloro-7-nitroquinazolin-4-amine to yield the corresponding 7-amino derivative, a crucial transformation in the synthesis of various pharmacologically active molecules. We will explore and compare several robust methodologies, including metal-mediated reductions and catalytic transfer hydrogenation, with a focus on chemoselectivity, scalability, and safety. This document is intended for researchers, scientists, and drug development professionals seeking reliable and well-validated procedures for this key synthetic step.

Introduction: The Significance of the 7-Amino-quinazoline Scaffold

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, serving as a gateway to a multitude of functional group interconversions.[1] In the context of medicinal chemistry, the 2-chloro-7-aminoquinazolin-4-amine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The 7-amino group, in particular, often serves as a key interaction point within the active site of target proteins or as a handle for further molecular elaboration.

The starting material, 2-Chloro-7-nitroquinazolin-4-amine, presents a specific challenge: the need to selectively reduce the nitro group without affecting the chloro substituent. Standard catalytic hydrogenation with palladium on carbon (Pd/C), while highly efficient for nitro group reduction, carries a significant risk of dehalogenation, leading to undesired byproducts.[2] Therefore, the choice of a chemoselective reduction method is paramount.

This guide will detail two primary, field-proven methods for this transformation: reduction with Tin(II) Chloride (SnCl₂), and a classic Béchamp reduction using iron powder in acetic acid. Additionally, a modern catalytic transfer hydrogenation protocol will be presented as a greener and often more efficient alternative.

Reaction Pathway Overview

The overall transformation involves the conversion of the 7-nitro group to a 7-amino group. This is a six-electron reduction that proceeds through several intermediates, such as nitroso and hydroxylamine species.[3]

Reaction_Pathway Start 2-Chloro-7-nitroquinazolin-4-amine Intermediate Nitroso & Hydroxylamine Intermediates Start->Intermediate Reduction Product 2-Chloro-7-aminoquinazolin-4-amine Intermediate->Product Further Reduction Experimental_Workflow cluster_protocol1 Protocol 1: SnCl2 Reduction cluster_protocol2 Protocol 2: Fe/AcOH Reduction P1_Start Dissolve Starting Material and SnCl2 in Ethanol P1_React Reflux for 2-4 hours P1_Start->P1_React P1_Workup Cool, add ice, and basify with NaHCO3 P1_React->P1_Workup P1_Filter Filter through Celite® P1_Workup->P1_Filter P1_Extract Extract with Ethyl Acetate P1_Filter->P1_Extract P1_Purify Dry and Concentrate P1_Extract->P1_Purify P2_Start Suspend Starting Material and Fe in EtOH/H2O P2_React Add Acetic Acid and Reflux for 1-3 hours P2_Start->P2_React P2_Workup Cool and Filter through Celite® P2_React->P2_Workup P2_Purify Concentrate and perform acid-base workup P2_Workup->P2_Purify

Sources

Application Note: Microwave-Assisted Synthesis of Quinazoline-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis Methods for Quinazoline-4-amine Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Strategic Relevance

Quinazoline-4-amine derivatives represent a privileged scaffold in medicinal chemistry, forming the pharmacophore of critical EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib , Erlotinib , and Lapatinib . Traditional thermal synthesis of these moieties often suffers from prolonged reaction times (12–24 hours), harsh reflux conditions, and inconsistent yields due to thermal degradation.

Microwave-assisted organic synthesis (MAOS) offers a superior alternative by utilizing dielectric heating . Unlike conductive heating, which relies on thermal transfer from vessel walls, microwave irradiation directly couples with the dipole moment of polar solvents and reagents. This generates rapid internal heating ("molecular friction"), significantly accelerating reaction kinetics (Arrhenius effect) and often improving regioselectivity at the C4 position.

This guide details three validated protocols ranging from the standard SNAr "workhorse" method to advanced transition-metal-catalyzed routes.

Mechanistic Insight: Why Microwave?

The formation of the C4-N bond in quinazolines is kinetically driven. Microwave irradiation enhances this process through two primary mechanisms:

  • Dipolar Polarization: Polar solvents (e.g., 2-propanol, DMF) align with the oscillating electric field, generating heat through molecular rotation.

  • Ionic Conduction: Dissolved ions (e.g., protonated amines, halide leaving groups) collide under the influence of the field, further increasing temperature.

Key Advantage: The ability to superheat solvents above their atmospheric boiling points in sealed vessels allows the reaction to overcome the activation energy barrier for nucleophilic attack at the C4 position much faster than conventional reflux.

Validated Protocols

Method A: The "Gold Standard" – SNAr Displacement

This is the most robust method for synthesizing 4-aminoquinazolines from 4-chloroquinazolines. It is ideal for primary and secondary aliphatic or aromatic amines.

Target Reaction: 4-Chloroquinazoline + Aniline


 4-Anilinoquinazoline
Reagents & Equipment[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (or similar derivative) [1.0 equiv]

  • Nucleophile: Substituted Aniline or Aliphatic Amine [1.1 – 1.2 equiv]

  • Solvent: 2-Propanol (Isopropanol)

    • Why: High microwave absorptivity (

      
      ), environmentally benign, and solubilizes the starting material while precipitating the product as a hydrochloride salt.
      
  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave).

Step-by-Step Protocol
  • Preparation: In a 10 mL microwave process vial, dissolve 1.0 mmol of the 4-chloroquinazoline derivative in 4 mL of 2-propanol.

  • Addition: Add 1.1 mmol of the amine.

    • Note: No external base is usually required; the pyridine nitrogen of the quinazoline ring acts as an internal proton acceptor, or the product precipitates as the HCl salt.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Temperature: 80°C – 100°C[4]

    • Time: 15 – 20 minutes

    • Power: Dynamic mode (Max 60–80 W)

    • Pressure Limit: 200 psi (safety cutoff)

  • Work-up:

    • Cool the vial to room temperature (using compressed air cooling feature).

    • If precipitate forms: Filter the solid, wash with cold 2-propanol and diethyl ether. This is typically the high-purity HCl salt.

    • If solution remains clear: Concentrate in vacuo, neutralize with saturated NaHCO

      
      , and extract with EtOAc.
      

Troubleshooting:

  • Low Yield? Increase temperature to 120°C. If the amine is a weak nucleophile (e.g., nitro-aniline), add 1.5 equiv of DIPEA (N,N-Diisopropylethylamine).

Method B: One-Pot Multicomponent Cyclization (Green Route)

This method avoids the use of unstable 4-chloro intermediates, synthesizing the 4-aminoquinazoline core directly from anthranilonitrile.

Target Reaction: Anthranilonitrile + Formamidine/Nitrile


 4-Aminoquinazoline
Protocol
  • Mixture: Combine 2-aminobenzonitrile (1.0 mmol) and the corresponding nitrile (e.g., benzonitrile) or formamidine (1.2 equiv) in a microwave vial.

  • Catalyst: Add a catalytic amount of Potassium tert-butoxide (KOtBu) (0.1 equiv).

  • Solvent: Solvent-free conditions are preferred. If mixing is poor, use minimal Ethanol (0.5 mL).

  • Irradiation:

    • Temperature: 130°C – 150°C

    • Time: 5 – 10 minutes

  • Work-up: Dilute with water. The product usually precipitates out. Recrystallize from ethanol.

Method C: Pd-Catalyzed Buchwald-Hartwig Amination

Use this method when Method A fails—typically with sterically hindered amines or electron-deficient anilines where SNAr is sluggish.

Protocol
  • Catalyst System: Pd(OAc)

    
     (2 mol%) + XPhos or BINAP (4 mol%).
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu (1.5 equiv).
  • Solvent: Toluene or Dioxane (degassed).

  • Irradiation: 120°C for 20 minutes.

  • Note: Requires inert atmosphere (Argon/Nitrogen) in the vial before capping.

Comparative Analysis

FeatureMethod A: SNAr (MW)Method B: One-Pot (MW)Method C: Pd-Catalyzed (MW)Conventional Heating (Reflux)
Reaction Time 10–20 min5–10 min20–30 min12–24 hours
Yield 85–98%70–90%60–85%50–70%
Atom Economy HighVery HighModerateModerate
Scope Broad (Std. Amines)N-substituted deriv.[3][6]Difficult AminesBroad
Purity High (often no chrom.)ModerateRequires ColumnLow (thermal degradation)

Visualizations

Figure 1: SNAr Reaction Mechanism & Workflow

This diagram illustrates the mechanistic pathway and the experimental workflow for Method A.

SNAr_Mechanism cluster_0 Reagents cluster_1 Microwave Reactor cluster_2 Outcome SM 4-Chloroquinazoline MW Irradiation 80-100°C, 20 min SM->MW Nuc Amine (R-NH2) Nuc->MW Solv 2-Propanol (MW Absorber) Solv->MW Coupling TS Transition State (Meisenheimer Complex) MW->TS Activation Prod 4-Aminoquinazoline (HCl Salt) TS->Prod -HCl Workup Filtration/Wash Prod->Workup

Caption: Workflow for Microwave-Assisted SNAr Synthesis of Quinazoline-4-amines.

References

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Source: PMC / NIH [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry [Link]

  • Microwave enhanced synthesis of 4-aminoquinazolines. Source: Sciforum / MDPI [Link]

  • Regioselective Nucleophilic Aromatic Substitution: 4-Aminoquinazoline Synthesis. Source: MDPI Molecules [Link]

  • Microwave-based synthesis of novel thienopyrimidine bioisosteres of gefitinib. Source: ResearchGate [Link]

Sources

Application Notes & Protocols: A Scalable Synthesis Route for 2-Chloro-7-nitroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of 2-Chloro-7-nitroquinazolin-4-amine, a key intermediate in medicinal chemistry and drug development. The proposed synthetic pathway is a robust, three-step process designed for efficiency and scalability. It begins with the cyclization of 2-amino-4-nitrobenzoic acid to form 7-nitroquinazoline-2,4(1H,3H)-dione, followed by chlorination to yield the pivotal intermediate, 2,4-dichloro-7-nitroquinazoline. The final step involves a highly regioselective nucleophilic aromatic substitution (SNAr) to introduce the C4-amino group. This guide explains the chemical principles behind each step, offers detailed, field-proven protocols, and discusses critical parameters for process optimization and scale-up.

Strategic Overview: Retrosynthetic Analysis

The synthesis of quinazoline derivatives is a well-established field in heterocyclic chemistry.[1][2] Our strategy for producing 2-Chloro-7-nitroquinazolin-4-amine focuses on a convergent and industrially viable route. The retrosynthetic analysis reveals a logical disconnection approach, starting from the target molecule and breaking it down into readily available precursors.

The key disconnection is at the C4-N bond, leveraging the known reactivity of 4-chloroquinazolines in SNAr reactions.[3][4] This leads back to the 2,4-dichloro-7-nitroquinazoline intermediate. This intermediate is, in turn, accessible from the corresponding quinazolinedione, which can be synthesized from a substituted anthranilic acid derivative, 2-amino-4-nitrobenzoic acid.

G cluster_main Retrosynthetic Pathway M1 2-Chloro-7-nitroquinazolin-4-amine (Target Molecule) M2 2,4-Dichloro-7-nitroquinazoline (Key Intermediate) M1->M2 C4-N Disconnection (S N Ar) M3 7-Nitroquinazoline-2,4(1H,3H)-dione M2->M3 C-Cl Formation (Chlorination) M4 2-Amino-4-nitrobenzoic Acid (Starting Material) M3->M4 Ring Disconnection (Cyclization) M5 Urea or Equivalent (C1 Source)

Caption: Retrosynthetic analysis for 2-Chloro-7-nitroquinazolin-4-amine.

Synthesis Pathway and Mechanistic Insights

The forward synthesis is executed in three main stages. The overall workflow is designed to facilitate purification and minimize side reactions, which is crucial for scalability.

G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination start 2-Amino-4-nitrobenzoic Acid step1_reagent + Urea (Heat) intermediate1 7-Nitroquinazoline-2,4(1H,3H)-dione start->intermediate1 Yield: ~85-95% step2_reagent + POCl₃ / cat. DMF (Heat) intermediate2 2,4-Dichloro-7-nitroquinazoline intermediate1->intermediate2 Yield: ~90-98% step3_reagent + NH₄OH / Dioxane (Heat) product 2-Chloro-7-nitroquinazolin-4-amine intermediate2->product Yield: ~80-90%

Caption: Forward synthesis workflow for 2-Chloro-7-nitroquinazolin-4-amine.

Step 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione

The initial step involves the construction of the core quinazoline-dione heterocyclic system. This is achieved through the condensation of 2-amino-4-nitrobenzoic acid with a one-carbon synthon, typically urea.

  • Causality: Heating 2-amino-4-nitrobenzoic acid with an excess of urea provides a high-yielding and cost-effective method for cyclization.[5] The reaction proceeds via an initial formation of an N-acylurea intermediate, which subsequently undergoes intramolecular cyclization with the elimination of ammonia to furnish the stable dione ring system. The high temperature (190-200 °C) is necessary to drive the reaction to completion.

Step 2: Chlorination to 2,4-Dichloro-7-nitroquinazoline

This step converts the stable dione intermediate into a highly reactive dichloro derivative, which is primed for subsequent nucleophilic substitution.

  • Causality: The hydroxyl groups of the quinazoline-dione (in its tautomeric form) are replaced by chlorine atoms using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, a more reactive electrophilic species that accelerates the chlorination. The use of a high-boiling solvent or neat POCl₃ under reflux ensures the reaction goes to completion.[7][8]

Step 3: Regioselective Amination at C4

The final and most critical transformation is the selective introduction of an amino group at the C4 position.

  • Causality: The 2,4-dichloro-7-nitroquinazoline intermediate has two reactive sites for nucleophilic aromatic substitution. However, the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position. This regioselectivity is governed by two main electronic factors:

    • Ring Nitrogen Activation: The nitrogen atom at position 1 (N1) acts as a strong electron-withdrawing group via resonance, stabilizing the negative charge of the Meisenheimer complex formed during nucleophilic attack. This effect is more pronounced at the adjacent C4 position.

    • Nitro Group Activation: The strongly electron-withdrawing nitro group at C7 further reduces the electron density of the entire ring system, making it highly activated towards nucleophilic attack.[3] Its activating effect is particularly strong at the para-related C4 position, greatly enhancing the reaction rate and selectivity.

This pronounced electronic preference allows for the reaction to be conducted at moderate temperatures with excellent control, selectively yielding the 4-amino product.[3][9]

G cluster_pathway Nucleophilic Attack Pathways reactant 2,4-Dichloro-7-nitroquinazoline Cl at C4 Cl at C2 path_c4 Attack at C4 (Favored Pathway) reactant:f1->path_c4 More Electrophilic (Electronically Favored) path_c2 Attack at C2 (Disfavored Pathway) reactant:f2->path_c2 Less Electrophilic nucleophile NH₃ (Nucleophile) product 2-Chloro-7-nitroquinazolin-4-amine NH₂ at C4 path_c4->product Forms Final Product

Caption: Regioselectivity of amination on the dichloro intermediate.

Detailed Experimental Protocols

Safety Precaution: These procedures involve corrosive and hazardous materials. All operations must be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

Protocol 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione
ParameterValue
Starting Material 2-Amino-4-nitrobenzoic acid
Reagent Urea
Molar Ratio 1 : 10 (Acid : Urea)
Temperature 190-200 °C
Reaction Time 3-4 hours
Typical Yield 88-95%

Materials and Equipment:

  • 2-Amino-4-nitrobenzoic acid (1.0 eq)

  • Urea (10.0 eq)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask or reactor vessel equipped with mechanical stirrer and heating mantle/oil bath

  • Buchner funnel and filter paper

Procedure:

  • Charge the reaction vessel with 2-amino-4-nitrobenzoic acid and urea.

  • Begin vigorous stirring to ensure a homogenous mixture.

  • Heat the mixture to 190-200 °C. The solids will melt, and ammonia gas will evolve as the reaction proceeds. The mixture may re-solidify.

  • Maintain the temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Allow the reaction mixture to cool to approximately 80-90 °C.

  • Carefully add 2 M sodium hydroxide solution to the solid mass and heat gently to dissolve the product (the sodium salt is soluble).

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify with concentrated HCl to a pH of 2-3. A yellow precipitate of 7-nitroquinazoline-2,4(1H,3H)-dione will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum at 60-70 °C to a constant weight.[5][6]

Protocol 2: Synthesis of 2,4-Dichloro-7-nitroquinazoline
ParameterValue
Starting Material 7-Nitroquinazoline-2,4(1H,3H)-dione
Reagent Phosphorus oxychloride (POCl₃)
Catalyst N,N-Dimethylformamide (DMF)
Temperature Reflux (~110 °C)
Reaction Time 4-6 hours
Typical Yield 92-98%

Materials and Equipment:

  • 7-Nitroquinazoline-2,4(1H,3H)-dione (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-15 vol. eq)

  • N,N-Dimethylformamide (DMF) (catalytic, ~0.05 eq)

  • Toluene

  • Ice water

  • Round-bottom flask equipped with a reflux condenser and gas scrubber (for HCl and POCl₃ fumes)

Procedure:

  • In a dry reaction flask, suspend 7-nitroquinazoline-2,4(1H,3H)-dione in phosphorus oxychloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The reaction mixture should become a clear, dark solution. Monitor completion by TLC.

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ by rotary evaporation under reduced pressure.

  • Add toluene to the residue and evaporate again to azeotropically remove the last traces of POCl₃. Repeat this step once more.

  • Very cautiously, pour the resulting residue onto a vigorously stirred mixture of crushed ice and water. A precipitate will form immediately.

  • Stir the slurry for 30-60 minutes to ensure complete hydrolysis of any remaining reactive species.

  • Collect the solid product by vacuum filtration, wash extensively with cold water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.[3][5][6]

Protocol 3: Synthesis of 2-Chloro-7-nitroquinazolin-4-amine
ParameterValue
Starting Material 2,4-Dichloro-7-nitroquinazoline
Reagent Ammonium hydroxide (NH₄OH)
Solvent 1,4-Dioxane or Isopropanol
Temperature 80-90 °C
Reaction Time 6-12 hours
Typical Yield 85-92%

Materials and Equipment:

  • 2,4-Dichloro-7-nitroquinazoline (1.0 eq)

  • Ammonium hydroxide solution (28-30%, 5-10 eq)

  • 1,4-Dioxane (or Isopropanol)

  • Sealed reaction vessel or pressure-rated reactor

  • Standard laboratory glassware for filtration and washing

Procedure:

  • Dissolve 2,4-dichloro-7-nitroquinazoline in 1,4-dioxane in a sealable reaction vessel.

  • Add the ammonium hydroxide solution to the mixture.

  • Seal the vessel and heat to 80-90 °C with stirring for 6-12 hours. The reaction progress can be monitored by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature. A precipitate of the product may form.

  • If a precipitate has formed, collect it by filtration. If not, slowly add cold water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with a cold mixture of dioxane/water, and then with cold water to remove any residual salts.

  • Dry the bright yellow solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if required.[3]

Scalability and Process Optimization

  • Solvent Selection: For large-scale production, consider replacing dioxane in the final step with a solvent with a better safety profile and easier recovery, such as isopropanol or acetonitrile.[7]

  • Temperature Control: Exothermic reactions, particularly the quenching of the chlorination reaction, must be carefully controlled on a large scale using appropriate reactor cooling systems.

  • Waste Management: The use of POCl₃ generates acidic waste streams that require neutralization before disposal. Implementing a recovery and recycling plan for solvents is economically and environmentally beneficial.

  • Purification: While chromatography is useful at the lab scale, for industrial production, purification should rely on crystallization or trituration to ensure high throughput and cost-effectiveness.

  • Safety: The evolution of ammonia gas in Step 1 and corrosive HCl/POCl₃ fumes in Step 2 requires robust off-gas scrubbing systems in a plant setting.

Conclusion

The described three-step synthesis route provides a reliable and scalable method for the production of 2-Chloro-7-nitroquinazolin-4-amine. The pathway utilizes readily available starting materials and employs well-understood chemical transformations. The high degree of regioselectivity in the final amination step, driven by the inherent electronic properties of the quinazoline ring, ensures a high yield of the desired product with minimal byproducts, making this an authoritative and trustworthy protocol for researchers and drug development professionals.

References

  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry.
  • BenchChem. (2025). Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide.
  • CN1749250A. Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • BenchChem. (2025). Application Notes and Protocols for the Preparation of 2,4-dichloroquinazoline-7-carbonitrile.
  • Synthesis of Quinazoline Derivatives. (2025). Ingenta Connect.
  • Thakare, S. S., & Kakad, S. P. (2016). SELECTIVE SYNTHESIS OF 2-CHLORO-N-ALKYL-7- NITROQUINAZOLIN-4-AMINES DERIVATIVES FROM 2, 4 DICHLORO 7 NITRO QUINAZOLINE BY CONTROL REACTION CONDITIONS. CiteFactor.
  • BenchChem. (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution.
  • CN102702115A. Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023).
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). MDPI.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO.
  • Quinazoline synthesis. Organic Chemistry Portal.
  • 2,4-Dichloro-7-fluoroquinazoline. (n.d.). National Institutes of Health (NIH).
  • Cycloadditions of mesitonitrile oxide with amino- and nitrostilbenes. (n.d.). Royal Society of Chemistry.
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace.
  • Quinazoline derivatives: synthesis and bioactivities. (2013). National Institutes of Health (NIH).
  • PubChem. 2-Amino-4-nitrobenzonitrile.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Institutes of Health (NIH).
  • 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine. (2025). ChemicalBook.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • CN110577520A. Preparation method of 6-nitro-4-substituted amino quinazoline derivative. Google Patents.
  • Cyclization Reactions of Nitrogen-centered Radicals. (n.d.).
  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline. (2026). ChemicalBook.
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (n.d.). National Institutes of Health (NIH).

Sources

Application Notes and Protocols for the Selective Catalytic Hydrogenation of 2-Chloro-7-nitroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Chloro-7-aminoquinazolin-4-amine

The quinazoline scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The targeted product of this protocol, 2-Chloro-7-aminoquinazolin-4-amine, is a crucial synthetic intermediate. The strategic placement of the amino group at the C7 position and the chloro substituent at the C2 position allows for sequential, site-selective functionalization, making it a versatile building block in the synthesis of complex molecules, particularly kinase inhibitors for oncology research.[1][2]

The reduction of the nitro group in 2-Chloro-7-nitroquinazolin-4-amine is a critical transformation. Catalytic hydrogenation is often the method of choice for this conversion due to its efficiency and cleaner reaction profiles compared to stoichiometric reductants.[3] However, the presence of an aromatic chloro substituent introduces a significant challenge: the potential for competitive hydrodehalogenation, leading to the formation of an undesired byproduct.[4][5]

This document provides detailed protocols for the selective catalytic hydrogenation of 2-Chloro-7-nitroquinazolin-4-amine to 2-Chloro-7-aminoquinazolin-4-amine. It outlines several methodologies, explaining the rationale behind the choice of catalysts and reaction conditions to maximize the yield of the desired product while minimizing dehalogenation.

Core Challenge: Chemoselectivity Over a Labile Chlorine

The primary obstacle in this synthesis is the chemoselective reduction of the nitro group in the presence of a chlorine atom on the quinazoline ring. Standard hydrogenation catalysts, particularly Palladium on carbon (Pd/C), are highly effective for nitro group reduction but are also known to catalyze the cleavage of carbon-halogen bonds.[3][6] The goal is to identify conditions that favor the kinetics of nitro reduction significantly over the kinetics of hydrodehalogenation.

Protocol I: Palladium on Carbon (Pd/C) with a Dehalogenation Suppressant

Palladium on carbon is a widely used, highly active catalyst for nitro group reductions.[3][7] To mitigate its dehalogenation activity, a catalyst poison or modifier can be introduced. This protocol employs diphenylsulfide as a selective poison, which has been shown to suppress the hydrogenolysis of aryl halides without significantly impeding the reduction of nitro groups.[6]

Experimental Protocol
  • Reaction Setup:

    • To a high-pressure hydrogenation vessel, add 2-Chloro-7-nitroquinazolin-4-amine (1.0 eq).

    • Add a suitable solvent such as ethanol or ethyl acetate (10-20 mL per gram of substrate).

    • Add 5% Palladium on carbon (5-10 mol% by weight).

    • Add diphenylsulfide (0.5-1.0 eq relative to Palladium).

  • Hydrogenation:

    • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50-100 psi.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup and Purification:

    • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Summary Table
ParameterValueRationale
Catalyst5% Pd/CHigh activity for nitro reduction.[3]
Catalyst Loading5-10 mol%A standard range for efficient reaction rates.
SuppressantDiphenylsulfideSelectively poisons sites responsible for dehalogenation.[6]
SolventEthanol / Ethyl AcetateGood solubility for the substrate and product.
H₂ Pressure50-100 psiSufficient for nitro reduction without being overly harsh.
TemperatureRoom TemperatureMilder conditions to disfavor dehalogenation.

Protocol II: Raney® Nickel for Enhanced Selectivity

Raney® Nickel is a sponge-like, highly active nickel catalyst. It is often the catalyst of choice for reducing nitro groups on substrates containing sensitive functionalities like aromatic halogens, as it typically exhibits lower dehalogenation activity compared to palladium.[3][8][9]

Experimental Protocol
  • Catalyst Preparation:

    • Use commercially available Raney® Nickel (in a water slurry).

    • Carefully decant the water and wash the catalyst with the chosen reaction solvent (e.g., methanol or ethanol) multiple times to remove residual water.

  • Reaction Setup:

    • In a hydrogenation vessel, suspend the washed Raney® Nickel (approx. 20-50% by weight of the substrate) in methanol or ethanol.

    • Add a solution of 2-Chloro-7-nitroquinazolin-4-amine (1.0 eq) in the same solvent.

  • Hydrogenation:

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize with hydrogen to 100-500 psi. Higher pressures may be required for Raney® Nickel compared to Pd/C.

    • Heat the reaction to 40-60 °C with vigorous stirring.

    • Monitor the reaction by TLC or HPLC.

  • Workup and Purification:

    • After cooling and venting, carefully filter the pyrophoric Raney® Nickel catalyst through a pad of Celite®. Caution: Do not allow the catalyst to dry in the air. Keep it wet with solvent at all times.

    • Wash the filter cake with the solvent.

    • Concentrate the filtrate to obtain the crude product.

    • Purify as described in Protocol I.

Data Summary Table
ParameterValueRationale
CatalystRaney® NickelLower propensity for causing dehalogenation.[3][9]
Catalyst Loading20-50 wt%Higher loading is typical for this catalyst.
SolventMethanol / EthanolCommon solvents for Raney® Nickel reductions.
H₂ Pressure100-500 psiMay require more forcing conditions than Pd/C.
Temperature40-60 °CModerate heating can improve reaction rates.

Protocol III: Catalytic Transfer Hydrogenation (CTH)

An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation. This method generates hydrogen in situ from a donor molecule, such as hydrazine hydrate or ammonium formate, in the presence of a catalyst.[5] These conditions are often milder and can offer excellent chemoselectivity.

Experimental Protocol
  • Reaction Setup:

    • Dissolve 2-Chloro-7-nitroquinazolin-4-amine (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask equipped with a condenser.

    • Add the hydrogen donor: ammonium formate (3-5 eq) or hydrazine hydrate (3-5 eq). Caution: Hydrazine is highly toxic.

    • Carefully add 10% Palladium on carbon (5-10 mol% by weight).

  • Reaction:

    • Heat the reaction mixture to reflux (typically 60-80 °C).

    • Stir vigorously and monitor the reaction by TLC or HPLC. The reaction is often rapid.[8]

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Filter through Celite® to remove the catalyst and wash with the solvent.

    • If ammonium formate was used, the workup is straightforward. Concentrate the filtrate.

    • If hydrazine was used, a more extensive aqueous workup may be necessary to remove any excess.

    • Purify the crude product by recrystallization or column chromatography.

Data Summary Table
ParameterValueRationale
Catalyst10% Pd/CEffective for transfer hydrogenation.
Hydrogen DonorAmmonium Formate or Hydrazine HydrateMilder, in situ source of hydrogen, avoiding high pressure.[5]
SolventMethanol / EthanolCommon polar solvents for CTH.
TemperatureRefluxProvides the activation energy for hydrogen transfer.

Visualization of the Synthetic Transformation

Catalytic_Hydrogenation cluster_reactants Reactants cluster_products Products cluster_reagents Reagents & Catalysts Start 2-Chloro-7-nitroquinazolin-4-amine Product 2-Chloro-7-aminoquinazolin-4-amine Start->Product Selective Reduction (Desired Pathway) Byproduct 7-Aminoquinazolin-4-amine (Dehalogenated) Start->Byproduct Hydrodehalogenation (Side Reaction) Reagents H₂ (gas) or H-Donor (e.g., HCOONH₄) Catalyst Catalyst (e.g., Pd/C, Raney® Ni)

Caption: Reaction scheme for the hydrogenation of 2-Chloro-7-nitroquinazolin-4-amine.

Decision Workflow for Protocol Selection

Protocol_Selection_Workflow Start Start: Select Hydrogenation Protocol Q_Pressure Is high-pressure hydrogenation available? Start->Q_Pressure Q_Dehalogenation Is dehalogenation a major concern with Pd/C? Q_Pressure->Q_Dehalogenation Yes Protocol_CTH Use Protocol III: Catalytic Transfer Hydrogenation Q_Pressure->Protocol_CTH No Protocol_RaneyNi Use Protocol II: Raney® Nickel Q_Dehalogenation->Protocol_RaneyNi Yes Protocol_PdC Use Protocol I: Pd/C with Suppressant Q_Dehalogenation->Protocol_PdC No

Caption: Decision tree for selecting an appropriate hydrogenation protocol.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing catalyst loading, hydrogen pressure, or temperature. Ensure the catalyst is active.

  • Significant Dehalogenation: If the dehalogenated byproduct is the major product, switch to a less active catalyst system (e.g., from Pd/C to Raney® Nickel), decrease the temperature, or use a transfer hydrogenation protocol.

  • Safety: Handle all hydrogenation reactions with extreme care. Pressurized hydrogen is highly flammable. Raney® Nickel is pyrophoric and must be handled in a wet state. Hydrazine is highly toxic and a suspected carcinogen; handle it in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC. (n.d.).
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine - SciSpace. (2022, August 28).
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO. (n.d.).
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. (2023, December 15).
  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O - SciSpace. (n.d.).
  • Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups, Hive Methods Discourse. (2002, September 5).
  • Chemoselective Reduction catalysts | [Synthesis & Materials]Products - FUJIFILM Wako. (n.d.).
  • Hydrogen - Organic Chemistry Portal. (n.d.).
  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents. (n.d.).
  • Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents. (n.d.).
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).
  • selective reduction of nitro group without affecting other functional groups - Benchchem. (n.d.).
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. (n.d.).
  • Performances of selective hydrogenation of various nitroarenes by... - ResearchGate. (n.d.).
  • Nitro Reduction (H2 + Raney Ni) - Common Organic Chemistry. (n.d.).
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. (n.d.).
  • Nitro Reduction - Common Conditions. (n.d.).
  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing. (n.d.).
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. (n.d.).
  • 2-Chloroquinolin-4-amine | C9H7ClN2 | CID 12884651 - PubChem. (n.d.).
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019, December 3).
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.).
  • The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PubMed. (2024, August 24).
  • US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents. (n.d.).
  • Quinazoline synthesis - Organic Chemistry Portal. (n.d.).
  • 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine - ChemicalBook. (2025, July 24).
  • Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - Chemical Communications (RSC Publishing). (n.d.).
  • 2-chloro-4-amino-6,7-dimethoxyquinazoline cas 23680-84-4 - Sinocure Chemical Group. (n.d.).
  • Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors - ResearchGate. (n.d.).
  • Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. (2019, December 12).

Sources

Troubleshooting & Optimization

Improving low yields in the synthesis of 2-Chloro-7-nitroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yields in the Synthesis of 2-Chloro-7-nitroquinazolin-4-amine Status: Open Assigned Specialist: Senior Application Scientist

Overview

You are encountering low yields or inseparable impurity mixtures during the synthesis of 2-Chloro-7-nitroquinazolin-4-amine (Target) from 2,4-dichloro-7-nitroquinazoline (Starting Material).

This transformation relies on a Nucleophilic Aromatic Substitution (


).[1][2] While the literature suggests this is straightforward, the 7-nitro group  drastically alters the electronics of the quinazoline ring, creating a "hyper-active" electrophile.

The Core Problem: The reaction is likely too fast or non-selective under standard conditions, leading to two primary failure modes:

  • Over-amination: Formation of 2,4-diamino-7-nitroquinazoline.

  • Hydrolysis: Formation of 2-chloro-7-nitroquinazolin-4-one (due to moisture sensitivity).

Module 1: Regioselectivity & Temperature Control

User Question: I am getting a mixture of products that are difficult to separate. Why isn't the reaction stopping at the mono-substituted product?

Technical Insight: In 2,4-dichloroquinazolines, the C4 position is inherently more reactive than C2 due to the inductive effect of the N3 nitrogen and the lack of electron density at C4. However, the 7-nitro group is a strong electron-withdrawing group (EWG). It depletes electron density across the entire ring system, lowering the activation energy for nucleophilic attack at both C4 and C2.

If you run this reaction at room temperature or with uncontrolled exotherms, you lose the kinetic distinction between C4 and C2, resulting in double substitution.

Optimized Protocol:

  • Solvent: Use anhydrous THF or 1,4-Dioxane . Avoid alcohols (MeOH/EtOH) initially to prevent alkoxide competition (ether formation).

  • Temperature: Cool the reaction mixture to -10°C to 0°C before adding the ammonia source.

  • Stoichiometry: Use exactly 2.0 - 2.1 equivalents of Ammonia (or 1.0 eq Ammonia + 1.1 eq DIPEA).

    • Note: Do not use a large excess of ammonia gas at the start.

  • Addition: Add the ammonia solution dropwise.

Visualizing the Pathway:

ReactionPathway SM 2,4-Dichloro- 7-nitroquinazoline Target TARGET: 2-Chloro-7-nitro- quinazolin-4-amine SM->Target + NH3 (1 eq) Low Temp (-10°C) Kinetic Control Hydrolysis IMPURITY: 2-Chloro-7-nitro- quinazolin-4-one SM->Hydrolysis + H2O (Moisture) Fast Reaction Over IMPURITY: 2,4-Diamino- 7-nitroquinazoline Target->Over + Excess NH3 High Temp (>20°C) Thermodynamic

Caption: Kinetic control at -10°C favors the Target (Green). Heat or excess reagent drives the reaction to the Over-aminated impurity (Red).

Module 2: The "Invisible" Yield Loss (Hydrolysis)

User Question: My TLC shows a major spot, but after aqueous workup, the yield drops and I isolate a high-melting solid that isn't my product.

Technical Insight: The C-Cl bond at the C2 position in your product is extremely susceptible to hydrolysis , particularly because the 7-nitro group makes the ring electron-deficient. If your workup involves heating with water, or if the pH drifts too high (basic) or too low (acidic) during extraction, the C2-Cl will convert to C2-OH (tautomerizing to the quinazolinone).

Troubleshooting Checklist:

ParameterRecommendationWhy?
Reagent Quality Use 0.5M NH3 in Dioxane (commercial) rather than bubbling gas.Bubbling gas often introduces moisture; commercial solutions are titrated and dry.
Quenching Pour reaction onto Ice/Water rapidly.[3]Cold temperatures slow the rate of hydrolysis during the transition from organic to aqueous phase.
pH Control Keep workup pH near neutral (pH 7-8) .Strong bases (NaOH) will instantly hydrolyze the C2-Cl; Strong acids protonate N3, activating C2 for water attack.
Drying Dry organic layer with Na2SO4 immediately.Prolonged exposure to wet solvent promotes degradation.
Module 3: Isolation & Purification

User Question: The product is not crystallizing, or it's trapping salts.

Technical Insight: Nitro-quinazolines have poor solubility in non-polar solvents but "crash out" easily in water. However, because of the hydrolysis risk (see Module 2), a standard water crash-out can be risky if not done cold.

Recommended Isolation Workflow:

  • Concentration: Evaporate the reaction solvent (THF/Dioxane) to ~20% of the original volume under reduced pressure (keep bath < 40°C).

  • Precipitation: Add cold Isopropanol (IPA) or Diisopropyl ether . The ammonium chloride salts and the product may co-precipitate.

  • Salt Removal:

    • Suspend the solid in cold water (0°C).

    • Stir briskly for only 5-10 minutes (to dissolve NH4Cl).

    • Filter immediately.

    • Wash with cold water followed by Hexanes.

  • Drying: Vacuum dry at 40°C. Do not oven dry >60°C.

References
  • BenchChem. (2025).[1] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. Retrieved from

  • National Institutes of Health (NIH). (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PubMed Central. Retrieved from

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules. Retrieved from

  • Thieme Connect. Product Class 13: Quinazolines - Reactivity and Synthesis. Retrieved from

Sources

Technical Support Center: Purification Techniques for Quinazoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The Regioisomer Challenge: Root Cause Analysis

In the synthesis of pharmacologically active quinazolines (particularly EGFR inhibitors like Gefitinib or Erlotinib analogues), the most persistent impurity profile stems from regioisomerism .

This typically occurs in two distinct synthetic phases:[1][2]

  • Electrophilic Aromatic Substitution (Nitration/Halogenation): When nitrating the quinazolin-4(3H)-one core, the directing effects of the fused benzene ring often yield a mixture of 6-substituted (Major) and 7-substituted (Minor) isomers due to the competing electronic effects of the diaza-ring system.

  • Cyclization of m-Substituted Anilines: If your route begins with a meta-substituted aniline to generate the anthranilic acid precursor, cyclization can occur at either the ortho or para position relative to the substituent, locking in a mixture of 5- and 7-isomers (or 6- and 8-, depending on numbering).

Removing these isomers is critical because they possess vastly different biological affinities but nearly identical physicochemical properties (solubility,


 values), making standard separation difficult.
Visualizing the Isomer Divergence

The following diagram illustrates the critical divergence point during the nitration of quinazolinone, a common step in generating the 6-aminoquinazoline scaffold.

Quinazoline_Isomers Start Quinazolin-4(3H)-one Reagent HNO3 / H2SO4 (Nitration) Start->Reagent Intermediate Sigma Complex Reagent->Intermediate Electrophilic Attack Prod_Major 6-Nitroquinazolin-4-one (Major Product) Target Intermediate->Prod_Major Kinetic Favorability (Conj. Stabilization) Prod_Minor 7-Nitroquinazolin-4-one (Minor Impurity) Hard to Remove Intermediate->Prod_Minor Steric/Electronic Leakage

Figure 1: Divergent pathway during electrophilic substitution of the quinazoline core. The 6-position is electronically favored, but the 7-isomer forms as a persistent impurity.

Troubleshooting Guide: Purification Protocols

Method A: Fractional Recrystallization (The "First Line of Defense")

Best For: Large-scale purification (>5g); separating 6-nitro from 7-nitro isomers. Mechanism: Exploits the differential lattice energy. The 6-nitro isomer typically packs more efficiently due to symmetry, resulting in lower solubility in protic polar solvents compared to the 7-nitro isomer.

Optimized Protocol
  • Crude Isolation: Filter the crude reaction mixture (usually in

    
    ) over crushed ice. Wash the yellow precipitate until neutral pH. Dry thoroughly.
    
  • Solvent Selection: Use Glacial Acetic Acid (AcOH) or DMF/Water (9:1) .

    • Why AcOH? Quinazolines are weak bases (

      
      ). Boiling AcOH solubilizes the mixture partially via protonation. Upon slow cooling, the less soluble 6-isomer crystallizes out as the free base or acetate solvate, while the 7-isomer remains in the mother liquor.
      
  • The Process:

    • Suspend crude solid in AcOH (10 mL per gram).

    • Heat to reflux (

      
      ) until full dissolution. If not dissolved, add AcOH in 1 mL increments.
      
    • Critical Step: Turn off heat and allow the flask to cool to room temperature slowly (over 4 hours) in an oil bath. Rapid cooling traps the 7-isomer in the crystal lattice.

    • Filter the precipitate. Wash with cold EtOH.

Validation Check: Run a TLC (9:1 CHCl


:MeOH). If a shadow spot persists just below/above the main spot, repeat recrystallization using Ethanol/Activated Carbon  to remove trace isomers.
Method B: Flash Chromatography with pH Modifiers

Best For: Small scale (<1g); final polishing of drug candidates. Issue: Standard silica gel is slightly acidic (


). Quinazolines can streak (tailing) due to interaction with silanol groups, causing band broadening that merges isomer peaks.
Optimized Protocol
  • Stationary Phase Pre-treatment: Neutralize the silica gel. Slurry the silica in the mobile phase containing 1% Triethylamine (TEA) before packing.

  • Mobile Phase Gradient:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) containing 0.5%

      
       (Ammonium Hydroxide).
      
  • Gradient Profile:

    • 0-5 min: 100% DCM (Elutes non-polar impurities).

    • 5-20 min: 0%

      
       5% Solvent B.
      
    • Note: The 6- and 7-isomers often have a

      
      . A shallow gradient (0.5% increase per min) is required.
      

Data Table: Solvent System Efficacy

Solvent SystemTarget SeparationProsCons
AcOH (Reflux) 6-nitro / 7-nitroScalable, cheapLow yield (loss in mother liquor)
DMF / Water 6-amino / 7-aminoHigh purity crystalsHigh boiling point (hard to dry)
DCM / MeOH / NH3 Alkoxy-quinazolinesHigh resolutionSilica streaking if no base added
EtOAc / Hexane Chloro-quinazolinesFast elutionPoor solubility for polar derivatives

Advanced Troubleshooting: Chemical Resolution

Scenario: Crystallization failed, and the isomers co-elute on HPLC. Solution: Kinetic Resolution via Derivatization.

If you cannot separate the nitro isomers, reduce them to amines. The solubility difference between 6-amino and 7-amino quinazolines is often more pronounced than their nitro counterparts due to different hydrogen-bonding capabilities of the


 group relative to the ring nitrogens.

Workflow:

  • Reduction: Use

    
     in Ethanol or 
    
    
    
    .
  • Acid Extraction: Dissolve the crude amine mixture in 1M HCl.

  • Fractional Precipitation: Slowly neutralize with 1M NaOH.

    • The 6-amino isomer often precipitates at a lower pH (approx pH 4-5) than the 7-amino isomer.

    • Filter the first crop (enriched 6-isomer).

    • Continue neutralizing the filtrate to pH 9 to recover the rest (enriched 7-isomer).

Decision Matrix for Purification

Use this logic flow to determine the correct purification strategy for your specific batch.

Purification_Logic Start Crude Quinazoline Mixture Check1 Is sample > 5 grams? Start->Check1 Path_Large Recrystallization Route Check1->Path_Large Yes Path_Small Chromatography Route Check1->Path_Small No Step_Cryst Reflux in AcOH or EtOH Path_Large->Step_Cryst Step_Col Flash Column (DCM/MeOH + 1% TEA) Path_Small->Step_Col Check_Purity Check NMR/HPLC Purity > 95%? Step_Cryst->Check_Purity Check_Purity->Step_Col No (Polishing) Step_Deriv Chemical Derivatization (Reduce Nitro -> Amine) Check_Purity->Step_Deriv No (Co-elution) Success Proceed to Next Step Check_Purity->Success Yes Step_Col->Check_Purity Step_Deriv->Step_Cryst New Solubility Profile

Figure 2: Strategic decision tree for selecting the appropriate purification method based on scale and initial purity results.

Frequently Asked Questions (FAQ)

Q: Why does my quinazoline product turn pink/red on the silica column? A: This is a common artifact. Quinazolines can form charge-transfer complexes with acidic silica or trace metal impurities in the stationary phase. This often indicates decomposition. Fix: Always use neutralized silica (pre-washed with 1% Triethylamine) to prevent acid-catalyzed degradation or ring-opening.

Q: I am synthesizing a 6,7-dialkoxyquinazoline (Erlotinib intermediate) and cannot remove the mono-alkoxy impurity. A: This is a stoichiometry issue, not just purification. Mono-alkoxy impurities are "sisters" to the product and crystallize together. Fix: Ensure the alkylation reaction is driven to completion by using a 1.5x excess of the alkyl halide and monitoring via HPLC, not TLC. Post-reaction, recrystallize from Acetonitrile , as dialkoxy derivatives are significantly less soluble in cold MeCN than mono-alkoxy species.

Q: Can I use water to wash the product? A: Yes, but with caution. While quinazolinones are insoluble in water, simple quinazolines (with no carbonyl) can hydrate or hydrolyze under prolonged aqueous exposure, especially if acidic. Always use ice-cold water and dry immediately under vacuum.

References

  • Connolly, D. J., et al. (2005). Optimization of the Niementowski quinazoline synthesis. Tetrahedron. Link

  • Eshboev, F., & Azimova, S. (2021). Synthesis of 6-substituted 3(H)-quinazolin-4-ones and their antimicrobial activity. National University of Uzbekistan. Link

  • Chandrasekhar, M., et al. (2021). Synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Link

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. Link

  • Vertex AI Search Results. (2026). Consolidated search data on quinazoline purification.

Sources

Technical Support Center: High-Purity Recrystallization of 2-Chloro-7-nitroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-7-nitroquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the recrystallization of this compound. As Senior Application Scientists, we combine fundamental chemical principles with practical, field-tested experience to help you achieve the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind selecting a suitable recrystallization solvent for 2-Chloro-7-nitroquinazolin-4-amine?

A1: The ideal recrystallization solvent is one in which 2-Chloro-7-nitroquinazolin-4-amine has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1] This temperature-dependent solubility differential is crucial for maximizing crystal recovery. The principle of "like dissolves like" is a valuable starting point.[2] Given the structure of 2-Chloro-7-nitroquinazolin-4-amine, which contains a polar nitro group and hydrogen-bonding capable amine group, polar solvents are generally a good choice. However, the aromatic quinazoline core also imparts some non-polar character. Therefore, a solvent of intermediate polarity or a mixed solvent system is often optimal.

Q2: What are the most common impurities I should be aware of when purifying 2-Chloro-7-nitroquinazolin-4-amine?

A2: Common impurities often originate from the synthetic route. The synthesis of 4-aminoquinazolines typically involves the reaction of a 4-chloroquinazoline precursor with an amine.[3][4] Therefore, potential impurities could include unreacted starting materials, such as the corresponding 2,4-dichloro-7-nitroquinazoline, or byproducts from side reactions. The presence of a nitro group can sometimes lead to the formation of colored impurities.[2]

Q3: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A3: If your compound is not dissolving, several factors could be at play. First, ensure you are using a sufficient volume of solvent and that it is heated to its boiling point.[2] If the compound still does not dissolve, the solvent may be too non-polar. For a compound like 2-Chloro-7-nitroquinazolin-4-amine, highly non-polar solvents like hexanes or toluene are unlikely to be effective. Consider switching to a more polar solvent such as ethanol, isopropanol, or acetonitrile. In some cases, a small amount of a highly polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, although their high boiling points can make them difficult to remove completely.

Q4: After cooling, no crystals have formed. What are the recommended next steps?

A4: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated. You can induce crystallization through several methods:

  • Scratching the inner surface of the flask with a glass rod can create nucleation sites.[5]

  • Adding a seed crystal of pure 2-Chloro-7-nitroquinazolin-4-amine can initiate crystallization.[6]

  • Reducing the solvent volume by gentle heating and evaporation can increase the concentration of the compound.[6]

  • Cooling the solution further in an ice bath or refrigerator can decrease solubility and promote crystallization.[5]

Troubleshooting Guide

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

"Oiling out" is the separation of the dissolved solid as a liquid phase instead of a crystalline solid. This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is highly supersaturated.[2] An oily product can trap impurities, compromising the purification.

  • Solution 1: Re-heat and Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[6]

  • Solution 2: Change the Solvent: Select a solvent with a lower boiling point.

  • Solution 3: Use a Mixed Solvent System: If you are using a single solvent, try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool.[2]

Issue 2: The Recrystallized Product is Still Colored

Colored impurities can be persistent. If your final product retains an undesirable color, consider the following:

  • Solution 1: Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.[2] Use it sparingly, as it can also adsorb your desired product.

  • Solution 2: Perform a Second Recrystallization: A second recrystallization can significantly improve the purity and color of your product.

Issue 3: Low Recovery of Crystalline Product

A low yield can be frustrating but is often preventable.

  • Solution 1: Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent required to fully dissolve your compound.[1]

  • Solution 2: Ensure Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes the yield.[5]

  • Solution 3: Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving your product.[1]

Data Presentation: Solvent Suitability for Recrystallization

The following table provides a guide to the expected solubility of 2-Chloro-7-nitroquinazolin-4-amine in common laboratory solvents. This data is inferred from the chemical structure and general principles of solubility for similar compounds. Experimental verification is always recommended.

SolventPolarityBoiling Point (°C)Expected Solubility (at room temp)Expected Solubility (at boiling point)Comments
Water High100Very LowLowUnlikely to be a good single solvent, but could be used as an anti-solvent in a mixed system.
Ethanol High78LowHighA good candidate for recrystallization.
Isopropanol Medium82LowHighSimilar to ethanol, a promising choice. Often used for purifying quinazoline derivatives.[7][8]
Acetonitrile Medium82LowHighAnother potential candidate.
Ethyl Acetate Medium77LowModerateMay be suitable, potentially in a mixed system with a less polar solvent like hexanes.[9]
Toluene Low111Very LowLowUnlikely to be a good solvent due to the polar nature of the compound.
Hexanes Low69InsolubleInsolubleNot a suitable solvent.
DMF/DMSO High153/189ModerateVery HighCan be effective for dissolving poorly soluble compounds, but difficult to remove.

Experimental Protocol: Recrystallization of 2-Chloro-7-nitroquinazolin-4-amine from Ethanol

This protocol provides a step-by-step methodology for the recrystallization of 2-Chloro-7-nitroquinazolin-4-amine using ethanol, a commonly effective solvent for polar, aromatic compounds.

Materials:

  • Crude 2-Chloro-7-nitroquinazolin-4-amine

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Filter paper

  • Büchner funnel and filter flask

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude 2-Chloro-7-nitroquinazolin-4-amine in an Erlenmeyer flask. Add a small amount of ethanol and bring the mixture to a gentle boil on a hot plate. Continue to add small portions of hot ethanol until the solid is completely dissolved. Use the minimum amount of boiling solvent necessary.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to pre-heat the filtration apparatus to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Mandatory Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization of 2-Chloro-7-nitroquinazolin-4-amine.

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve Crude Product in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Observe Observe Outcome Cool->Observe OilingOut Compound 'Oils Out' Observe->OilingOut Oil forms NoCrystals No Crystals Form Observe->NoCrystals Clear solution remains LowYield Low Yield Observe->LowYield Few crystals ImpureProduct Product Impure/Colored Observe->ImpureProduct Discolored crystals Success Pure Crystals Obtained Observe->Success Good crystals form Sol_Oil_Reheat Reheat, Add More Solvent, Cool Slowly OilingOut->Sol_Oil_Reheat Sol_Oil_Solvent Change Solvent/ Use Mixed Solvents OilingOut->Sol_Oil_Solvent Sol_NoCry_Scratch Scratch Flask/ Add Seed Crystal NoCrystals->Sol_NoCry_Scratch Sol_NoCry_Concentrate Concentrate Solution NoCrystals->Sol_NoCry_Concentrate Sol_Yield_MinSolvent Use Minimum Hot Solvent LowYield->Sol_Yield_MinSolvent Sol_Yield_SlowCool Ensure Slow Cooling LowYield->Sol_Yield_SlowCool Sol_Impure_Charcoal Use Activated Charcoal ImpureProduct->Sol_Impure_Charcoal Sol_Impure_Recrystallize Re-recrystallize ImpureProduct->Sol_Impure_Recrystallize Sol_Oil_Reheat->Dissolve Sol_Oil_Solvent->Start Sol_NoCry_Scratch->Observe Sol_NoCry_Concentrate->Cool Sol_Yield_MinSolvent->Dissolve Sol_Yield_SlowCool->Cool Sol_Impure_Charcoal->Dissolve During dissolution Sol_Impure_Recrystallize->Start

Caption: Troubleshooting decision tree for recrystallization.

References

  • Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. ACS Publications. (2004). [Link]

  • Recrystallization. (n.d.). [Link]

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC - NIH. (n.d.). [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. (2022). [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. (2024). [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. (2014). [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Recrystallization. (n.d.). [Link]

  • Method of crystallizing nitro products.
  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ProQuest. (n.d.). [Link]

  • Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. PMC. (n.d.). [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. (2022). [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. (n.d.). [Link]

  • Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. (2025). [Link]

Sources

Troubleshooting regioselectivity in the amination of dichloro-nitroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective amination of dichloro-nitroquinazolines. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during the amination of dichloro-nitroquinazolines, providing potential causes and actionable solutions.

Issue 1: Poor or No Reaction

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows only starting material.

  • Possible Cause 1: Low Reactivity of the Amine.

    • Explanation: Sterically hindered or electron-deficient amines are less nucleophilic and may react slowly or not at all under standard conditions.

    • Solution:

      • Increase the reaction temperature. A moderate increase (e.g., to 40-60 °C) can often overcome the activation barrier without promoting side reactions.[1]

      • If temperature elevation is insufficient, consider a more forcing solvent like DMF or DMSO, which can help to solubilize reactants and increase reaction rates.[2]

      • For particularly challenging amines, a switch to a palladium-catalyzed method like the Buchwald-Hartwig amination might be necessary. This method is highly effective for a broad range of amines.[3][4]

  • Possible Cause 2: Inappropriate Solvent Choice.

    • Explanation: The solubility of both the dichloro-nitroquinazoline and the amine is crucial for the reaction to proceed. Poor solubility of either reactant will significantly hinder the reaction rate.[5]

    • Solution:

      • Ensure your chosen solvent fully dissolves all reactants at the reaction temperature.

      • For polar substrates, polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices.[2][6] For less polar reactants, consider THF or dioxane.[6][7]

  • Possible Cause 3: Presence of Moisture.

    • Explanation: Water can compete with the amine as a nucleophile, leading to hydrolysis of the dichloro-nitroquinazoline to the corresponding quinazolinone, especially at elevated temperatures.

    • Solution:

      • Use anhydrous solvents and reagents.

      • Thoroughly dry all glassware before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[5]

Issue 2: Formation of the Wrong Regioisomer (Substitution at C2 instead of C4)

Your analysis indicates that the primary product is the 2-amino-4-chloro-nitroquinazoline instead of the desired 4-amino-2-chloro-nitroquinazoline.

  • Possible Cause 1: High Reaction Temperature.

    • Explanation: While the C4 position is kinetically favored for nucleophilic attack due to the electronic influence of the nitro group, high temperatures can provide enough energy to overcome the activation barrier for substitution at the C2 position, leading to a mixture of isomers or the thermodynamically favored product.[7][8]

    • Solution:

      • Perform the initial amination at a lower temperature. Many aminations on activated quinazolines can proceed at room temperature or with gentle warming.[1]

      • Carefully monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and regioselectivity.

  • Possible Cause 2: Strong Basic Conditions.

    • Explanation: While a base is often used to quench the HCl generated during the reaction, very strong bases under harsh conditions could potentially lead to side reactions, including elimination-addition pathways (benzyne-type intermediates), which can result in a loss of regioselectivity.[9] However, for this substrate, this is less common than simple SNAr.

    • Solution:

      • Use a milder, non-nucleophilic base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) if a base is required.[6]

      • Alternatively, using a slight excess of the amine nucleophile can serve as the base.[6]

Issue 3: Formation of Di-substituted Product

You are observing a significant amount of the 2,4-diamino-nitroquinazoline product, even when using only one equivalent of the amine.

  • Possible Cause 1: High Reactivity of the Monosubstituted Product.

    • Explanation: The initial amination at the C4 position can sometimes further activate the C2 position for a second substitution, especially with highly nucleophilic amines or at elevated temperatures.

    • Solution:

      • Use a precise stoichiometry of the amine (1.0-1.1 equivalents).

      • Lower the reaction temperature to decrease the rate of the second substitution.

      • Add the amine solution slowly to the solution of the dichloro-nitroquinazoline to maintain a low concentration of the nucleophile throughout the reaction.

      • Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize over-reaction.

Issue 4: Difficulty in Product Purification

You are struggling to separate your desired 4-amino product from the starting material, the C2-isomer, or the di-substituted byproduct.

  • Solution: Chromatographic Purification.

    • Explanation: Column chromatography on silica gel is the most common and effective method for separating quinazoline isomers and byproducts.[10]

    • Protocol:

      • Choose an appropriate solvent system. A gradient elution starting with a less polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

      • Carefully monitor the separation using TLC to identify the fractions containing the desired product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step to remove minor impurities.[11]

Frequently Asked Questions (FAQs)

Q1: Why is the amination of dichloro-nitroquinazolines generally regioselective for the C4 position?

A1: The regioselectivity is primarily governed by electronic effects. The nitro group is a strong electron-withdrawing group, and its presence on the quinazoline ring activates the aromatic system towards nucleophilic aromatic substitution (SNAr).[1] The C4 position is para to the nitro group, allowing for effective resonance stabilization of the negative charge in the Meisenheimer intermediate formed during the nucleophilic attack. This stabilization lowers the activation energy for the attack at C4 compared to the C2 position, making the C4 substitution kinetically favored.[1][6][12] Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[6]

Q2: What is the role of the solvent in controlling regioselectivity?

A2: While temperature is a more direct controller of regioselectivity, the solvent plays a crucial role in facilitating the desired reaction pathway.[7] Polar aprotic solvents like THF, acetonitrile, and DMF are often preferred because they can stabilize the charged Meisenheimer intermediate, thus promoting the SNAr mechanism.[2][6] The choice of solvent can also influence the reaction rate, which can indirectly affect the product distribution if the reaction is allowed to proceed for extended periods at higher temperatures.

Q3: How can I confirm the regiochemistry of my aminated product?

A3: The most definitive method for confirming the regiochemistry is through 2D NMR spectroscopy.[6] Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish connectivity and spatial relationships between protons and carbons, allowing for unambiguous assignment of the substituent position. Additionally, X-ray crystallography can provide the absolute structure if a suitable crystal can be obtained.[13]

Q4: Are there alternative methods to direct amination for introducing an amino group at the C4 position?

A4: Yes, while direct SNAr is the most common method, other strategies exist. For less reactive amines or when direct amination fails, the Buchwald-Hartwig cross-coupling reaction is a powerful alternative.[3] This palladium-catalyzed amination is highly versatile and tolerates a wide range of functional groups.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Amination at C4
  • Dissolve the dichloro-nitroquinazoline (1.0 eq) in a suitable anhydrous solvent (e.g., THF, ethanol, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar).[1][6]

  • Add the amine (1.0-1.1 eq) to the solution. If required, add a non-nucleophilic base like DIPEA or Et3N (1.2 eq).[6]

  • Stir the reaction at room temperature or with gentle warming (e.g., 40-60 °C).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Spectroscopic Characterization Workflow
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).[14]

    • Acquire 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.

    • Analyze the spectra to confirm the structure and regiochemistry.[6][15]

  • Mass Spectrometry:

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula.[14]

  • IR Spectroscopy:

    • Acquire an IR spectrum to identify key functional groups (e.g., N-H stretch of the amine, C=N of the quinazoline ring).[16]

Data Presentation

Table 1: Influence of Solvent on Reaction Outcome (Illustrative)

SolventTemperature (°C)Time (h)C4-isomer Yield (%)C2-isomer Yield (%)Di-substituted Yield (%)
Ethanol25685<2<1
THF25882<2<1
Acetonitrile5049052
DMF802751510
Toluene801260105

Note: The data in this table are illustrative and will vary depending on the specific dichloro-nitroquinazoline and amine used.

Visualizations

G Troubleshooting Workflow for Poor Regioselectivity start Low Yield of C4-isomer or Mixture of Isomers check_temp Is the reaction temperature > 60°C? start->check_temp lower_temp Solution: Lower temperature to RT or 40°C check_temp->lower_temp Yes check_base Is a strong base used? check_temp->check_base No end Improved Regioselectivity lower_temp->end use_mild_base Solution: Use a mild, non-nucleophilic base (e.g., DIPEA) check_base->use_mild_base Yes check_time Is the reaction time excessively long? check_base->check_time No use_mild_base->end optimize_time Solution: Monitor reaction and stop at optimal conversion check_time->optimize_time Yes check_time->end No optimize_time->end

Caption: Troubleshooting decision tree for poor regioselectivity.

Caption: Simplified mechanism of SNAr at the C4 position.

References

  • Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution - Benchchem. (n.d.).
  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. (2024, July 31). Chemistry Stack Exchange.
  • Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. (2015, August 13). MDPI.
  • Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. (n.d.). SciSpace.
  • Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. (2013, May 17). PubMed.
  • Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. (n.d.). Benchchem.
  • Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives 1. (1952). Journal of the American Chemical Society.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). PMC.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC.
  • Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific.
  • Troubleshooting common side reactions in quinazoline synthesis. (n.d.). Benchchem.
  • Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. (n.d.). ResearchGate.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
  • The Mechanism of Pd-Catalyzed Amination. Controversy? And Conclusion?. (n.d.). Denmark Group.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). PMC.
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024, March 28). PMC.
  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015, November 22).
  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025, November 17). ACS Publications.
  • A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. (n.d.). Benchchem.
  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (n.d.). PMC.
  • Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. (2022, April 22). ACS Publications.
  • The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results.
  • Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. (n.d.). ResearchGate.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025, February 1). MDPI.
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017, February 24).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016, October 15). TSI Journals.
  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001, May 1).
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020, November 12). RSC Publishing.
  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Product Class 13: Quinazolines. (n.d.).
  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (n.d.). RSC Publishing.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, April 1). PMC.
  • 16.6 Nucleophilic Aromatic Substitution. (n.d.). NC State University Libraries.
  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
  • 4-Amino-2-chloropyridine: Application, Synthesis. (2019, December 9). ChemicalBook.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
  • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. (2021, December 31).
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023, December 15). Der Pharma Chemica.
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022, August 30). SciSpace.
  • Electrosynthesis of Quinazolines and Quinazolinones via an Anodic Direct Oxidation C(sp3)-H Amination/C-N Cleavage of Tertiary Amine in Aqueous Medium. (2020, December 1). ACS Publications.

Sources

Stability of 2-Chloro-7-nitroquinazolin-4-amine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Chloro-7-nitroquinazolin-4-amine

Executive Summary & Chemical Context

The Molecule: 2-Chloro-7-nitroquinazolin-4-amine is a high-value heterocyclic intermediate. It functions as a "bifunctional electrophile" where the C4-position has been deactivated by amination, leaving the C2-position primed for subsequent nucleophilic aromatic substitution (


).

The Critical Instability Factor: Unlike unsubstituted quinazolines, the 7-nitro group is a potent electron-withdrawing group (EWG). Through induction and resonance, it significantly depletes electron density from the pyrimidine ring. This makes the C2-chlorine atom exceptionally labile . While this enhances desired reactivity with nucleophiles, it simultaneously lowers the energy barrier for unwanted hydrolysis (reaction with water) under both acidic and basic conditions.

Mechanistic Stability Profile

A. Acidic Conditions (pH < 5)
  • Mechanism: Acid-Catalyzed Hydrolysis.

  • Process: The ring nitrogen (N3) is protonated. This protonation dramatically increases the electrophilicity of the C2 carbon. Even weak nucleophiles like water (present as moisture in solvents or air) can attack C2, displacing the chloride.

  • Outcome: Rapid conversion to 2-amino-7-nitroquinazolin-4(3H)-one (often detected as the 2-hydroxy tautomer).

  • Risk Level: High .[1] Avoid prolonged exposure to acidic aqueous buffers or acidic workups (e.g., 1M HCl washes).

B. Basic Conditions (pH > 9)
  • Mechanism: Direct Nucleophilic Attack.

  • Process: Hydroxide ions (

    
    ) act as strong nucleophiles, directly attacking the C2 position. The 7-nitro group stabilizes the anionic Meisenheimer complex intermediate, accelerating the expulsion of the chloride leaving group.
    
  • Outcome: Formation of the same quinazolinone derivative as in acid hydrolysis, often accompanied by ring-opening byproducts if the base is strong and temperature is high.

  • Risk Level: Critical . The reaction is often faster than in acid due to the high concentration of the strong nucleophile (

    
    ).
    
C. Visualization of Degradation Pathways

DegradationPathways Parent 2-Chloro-7-nitroquinazolin-4-amine (Active Scaffold) Acid Acidic Path (pH < 5) Protonation of N3 Parent->Acid + H+ Base Basic Path (pH > 9) Direct OH- Attack Parent->Base + OH- Product 2-Amino-7-nitroquinazolin-4(3H)-one (Inactive Hydrolysis Product) Acid->Product H2O attack / -HCl Base->Product -Cl-

Figure 1: Mechanistic pathways leading to the primary hydrolysis byproduct. The 7-nitro group accelerates both pathways compared to non-nitrated analogs.

Troubleshooting Guide (FAQs)

This section addresses specific observations reported by users in the field.

Q1: I observe a mass shift of -18 Da in my LC-MS data. What happened?

  • Diagnosis: This is the hallmark of hydrolysis.

  • Explanation: The chlorine atom (Mass ~35.5) has been replaced by a hydroxyl group (Mass ~17.0).

    • Calculation:

      
       Da.
      
  • Solution: Check your solvent water content.[2] If using DMSO, ensure it is anhydrous (DMSO is hygroscopic). Avoid storing the compound in solution for >24 hours.

Q2: My reaction yield is low, and I see a baseline spot on TLC (50% EtOAc/Hex).

  • Diagnosis: Formation of the quinazolinone derivative.[1][2][3][4][5][6][7][8]

  • Explanation: The hydrolysis product (2-amino-7-nitroquinazolin-4(3H)-one) is significantly more polar than the 2-chloro parent due to the ability to hydrogen bond. It will often stick to the baseline or streak.

  • Solution:

    • Dry all solvents over molecular sieves (3Å or 4Å).

    • Perform reactions under an inert atmosphere (

      
       or Ar).
      
    • Switch from hydroxide bases (NaOH/KOH) to non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic bases (

      
      ) if possible.
      

Q3: Can I use ethanol or methanol as a solvent for the next step?

  • Advisory: Proceed with Caution.

  • Risk: Alcoholysis (Solvolysis).

  • Explanation: Just as water attacks C2 to form the hydroxy product, alcohols (

    
    ) can attack C2 to form the alkoxy derivative (2-ethoxy-7-nitroquinazolin-4-amine), especially if heated or if a base is present.
    
  • Recommendation: Use aprotic solvents like THF, Dioxane, or DMF for nucleophilic substitutions at the C2 position. If alcohol is required, keep the temperature low (< 40°C) and monitor closely.

Validated Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify purity before committing the material to a synthesis step.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid (Do not use TFA; it is too acidic)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 280 nm (nitro group absorbance)
Retention Hydrolysis product elutes earlier (more polar) than the parent.
Protocol B: Recommended Storage Conditions
  • State: Solid powder (Lyophilized if possible).

  • Temperature: -20°C.

  • Container: Amber glass vial (light sensitive nitro group) with a teflon-lined cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Desiccant: Store vial inside a secondary jar containing silica gel or

    
    .
    
Protocol C: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield / Impurity CheckLCMS Check LC-MS Mass shift -18 Da? Start->CheckLCMS Hydrolysis Hydrolysis Detected CheckLCMS->Hydrolysis Yes Unknown Other Issue (Check reagents) CheckLCMS->Unknown No CheckSolvent Check Solvent Water Content > 0.1%? Hydrolysis->CheckSolvent DrySolvent Action: Dry Solvent (Mol. Sieves) CheckSolvent->DrySolvent Yes CheckBase Check Base Using OH- or Alkoxide? CheckSolvent->CheckBase No ChangeBase Action: Switch to DIPEA/TEA/K2CO3 CheckBase->ChangeBase Yes CheckBase->Unknown No

Figure 2: Step-by-step logic for diagnosing stability issues during synthesis.

References

  • National Institutes of Health (NIH). (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives. Retrieved from [Link]

Sources

Controlling temperature to prevent decomposition of nitro-quinazoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling temperature to prevent decomposition of nitro-quinazoline intermediates. Ticket ID: NQ-THERM-001 Status: OPEN Support Tier: Level 3 (Senior Process Safety)[1]

Welcome to the Advanced Synthesis Support Portal

Executive Summary: The synthesis of nitro-quinazoline intermediates (e.g., 6-nitroquinazolin-4-one, 4-chloro-6-nitroquinazoline) presents a dual challenge: thermal runaway risks during nitration and hydrolytic decomposition during isolation. These compounds are high-energy precursors often used in EGFR inhibitor synthesis (e.g., Gefitinib, Erlotinib).[1]

This guide addresses the thermodynamic boundaries required to maintain the integrity of the quinazoline scaffold while preventing catastrophic decomposition events.

Module 1: The Thermodynamics of Nitration (The "Why")

The nitration of quinazolin-4-one is an electrophilic aromatic substitution that is highly exothermic. Understanding the heat release is critical to preventing the formation of tarry byproducts or initiating a thermal runaway.

Key Thermal Parameters
ParameterValue (Approx.)Significance
Reaction Enthalpy (

)

Strong exotherm.[1] Requires active cooling.
Decomposition Onset (

)

(Dry)
High, but lowered by impurities/catalysts.[1]
MTSR (Max Temp of Synthesis)

(Adiabatic)
If cooling fails, the reaction temp will exceed the safety limit.[1]
Critical Control Temp (

)

Optimal range to prevent dinitration and ring opening.[1]

Critical Warning: The decomposition energy of nitrated products (


) is significantly higher than the starting material.[1][2] A "runaway" reaction does not just ruin the batch; it can rupture the reactor [1].
Visualizing the Stability Window

The following diagram illustrates the narrow operating window between reaction stall (accumulation) and decomposition.

StabilityWindow cluster_legend Legend Start Start Nitration (Mixed Acid) LowTemp Temp < 0°C (Kinetic Stall) Start->LowTemp Over-cooling Optimal Temp 25-35°C (Controlled Conversion) Start->Optimal Controlled Dosing HighTemp Temp > 50°C (Side Reactions) Start->HighTemp Cooling Failure Accumulation Reagent Accumulation (Hidden Hazard) LowTemp->Accumulation Dosing Continues Finish Finish Optimal->Finish High Yield Runaway Thermal Runaway (MTSR > 120°C) HighTemp->Runaway Autocatalysis Byproducts Dinitration & Ring Cleavage HighTemp->Byproducts Accumulation->Runaway Sudden Warming Safe Safe Zone Danger Danger Zone

Figure 1: Thermal stability logic flow during the nitration of quinazolinone. Note the risk of accumulation at low temperatures leading to runaway upon warming.

Module 2: Troubleshooting Active Reactions

Issue 1: "My reaction temperature spikes despite constant jacket cooling."

Diagnosis: This is likely Dosing-Controlled Heat Accumulation . If you add the nitrating agent (e.g.,


) faster than the reaction consumes it, unreacted material builds up.[1] Once the reaction "kicks in," the accumulated energy releases simultaneously.[1]

Corrective Protocol:

  • Stop Dosing Immediately. Do not increase cooling; allow the accumulated heat to dissipate.

  • Verify Agitation. Ensure the impeller is creating a vortex. Nitration mixtures are viscous; poor mixing creates hot spots.

  • Calculate

    
     (Damköhler Number):  Ensure 
    
    
    
    (Reaction rate is faster than mixing/dosing rate).
  • Resume Dosing Only When:

    
     returns to baseline (
    
    
    
    ) and stays stable for 10 minutes.
Issue 2: "The product turns black/tarry during the quench."

Diagnosis: Hydrolytic Ring Opening or Oxidative Decomposition . Quenching a nitration reaction into water generates a massive exotherm. If the temperature exceeds


 during the quench, the quinazoline ring (weakened by the electron-withdrawing nitro group) can hydrolyze or cleave [2].[1]

Corrective Protocol:

  • Reverse Quench: Always add the reaction mixture into the ice/water, never water into the acid.[1]

  • Temperature Limit: Maintain quench mass

    
    .
    
  • Rate Control: The addition rate is dictated strictly by the cooling capacity of the quench vessel.

Module 3: Post-Reaction Processing (The "Hidden Risks")

Handling 4-Chloro-6-nitroquinazoline

Once you convert the intermediate to the chloro-derivative (using


), the stability profile changes drastically.[1]

The Problem: The C-Cl bond at position 4 is highly susceptible to nucleophilic attack by water (hydrolysis), reverting it back to the quinazolinone starting material.[1]

Storage & Drying SOP:

  • Drying: Do NOT oven dry >

    
    .
    
    • Recommendation: Vacuum dry at

      
       with a 
      
      
      
      trap.[1]
  • Storage: Store at

    
     under Argon/Nitrogen.
    
    • Why? Even atmospheric moisture can degrade the surface of the solid over weeks [3].

Decomposition Pathway Visualization

Decomposition Chloro 4-Chloro-6-nitroquinazoline (Active Intermediate) Hydrolysis Hydrolysis (Reversion to Quinazolinone) Chloro->Hydrolysis + Water RingOpen Ring Cleavage (Anthranilic Acid derivs) Chloro->RingOpen + Extreme Heat (>150°C) Water H2O / Moisture Heat Heat (>50°C) Hydrolysis->RingOpen + Heat/Acid

Figure 2: Degradation pathways for the chloro-intermediate.[1] Moisture causes reversion; heat causes destruction.[1]

Frequently Asked Questions (FAQ)

Q: Can I scale up the nitration from 10g to 1kg using the same cooling bath? A: Absolutely not. The surface-area-to-volume ratio decreases drastically upon scale-up.

  • 10g Scale: Heat loss is efficient; passive cooling often works.

  • 1kg Scale: The reaction becomes adiabatic-like. You must calculate the Cooling Duty (W) required:

    
    
    Ensure your chiller can remove this heat plus a 30% safety margin.[1]
    

Q: Why is my yield low (40-50%) even though I kept it cool? A: Check your acid strength. Nitration of deactivated rings (like quinazolinone) requires fuming


 or strict maintenance of 

concentration.[1] If water (generated by the reaction) dilutes the acid too much, the reaction stalls.[1] However, do not simply add more acid without assessing the thermal capacity [4].[1]

Q: Is the 4-chloro intermediate shock sensitive? A: While not typically classified as a primary explosive, nitro-compounds with high nitrogen content can be impact-sensitive.

  • Standard: Treat as a potential energetic material. Do not grind in a ball mill; use gentle crushing if necessary.

  • DSC Check: Run a DSC (Differential Scanning Calorimetry) scan.[1][2][3] If you see an exotherm onset

    
    , handle with extreme caution [1].[1]
    

References

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. (2025). Link (Cited for calorimetric methodology and hazard levels of similar nitrogen-rich nitrations).[1]

  • Synthesis of Nitro Derivative of 3-(4-Chlorophenyl)-2-Methyl-Quinazolin-4-One. ResearchGate. Link (Cited for reaction conditions and exothermic nature).[1]

  • 4-Chloro-6-nitroquinazoline Product Safety & Handling. Sigma-Aldrich/Merck. Link (Cited for storage conditions and moisture sensitivity).[1]

  • Facile, Fast and Safe Process Development of Nitration... Using Continuous Flow Reactors. Academia.edu.[4] Link (Cited for benefits of flow chemistry in controlling nitration exotherms).[1]

Sources

Validation & Comparative

HPLC method development for purity analysis of 2-Chloro-7-nitroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to HPLC Method Development for Purity Analysis of 2-Chloro-7-nitroquinazolin-4-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive walkthrough of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Chloro-7-nitroquinazolin-4-amine. As a crucial intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for the safety and efficacy of the final drug product. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the methodological choices, grounded in established regulatory frameworks.

The Analytical Challenge: Understanding 2-Chloro-7-nitroquinazolin-4-amine

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is essential. The structure of 2-Chloro-7-nitroquinazolin-4-amine dictates our analytical strategy.

  • Core Structure: A quinazoline ring system, which is aromatic and contains nitrogen atoms.

  • Key Functional Groups:

    • An amine group (-NH2) , which is basic and can be protonated at low pH.

    • A nitro group (-NO2) , a strong electron-withdrawing group and a chromophore.

    • A chloro group (-Cl) , adding to the molecule's hydrophobicity.

  • Predicted Properties:

    • UV Absorbance: The conjugated aromatic system and the nitro group ensure strong UV absorbance, making UV detection a highly suitable technique.

    • Polarity: The presence of the amine and nitro groups suggests the molecule is moderately polar. This makes reversed-phase chromatography an ideal starting point.[1]

    • pH Sensitivity: The basic amine group means its ionization state, and therefore its chromatographic retention, will be highly dependent on the mobile phase pH. To achieve a consistent retention time and sharp peak shape, controlling the pH is critical.[2]

Our primary objective is to develop a stability-indicating method capable of separating the main compound from potential process-related impurities and degradation products that may arise during synthesis or storage.

Strategic Method Development: A Logic-Driven Approach

A systematic approach to method development saves time and resources while ensuring a robust final method. We will progress through a logical sequence of screening and optimization.

Initial Screening Phase: Column and Mobile Phase Selection

The goal of this phase is to find a set of conditions that can retain and elute the analyte with a reasonable peak shape.

Column Chemistry Selection:

Reversed-phase chromatography is the most common mode used in the pharmaceutical industry for its versatility with a wide range of compounds.[3]

  • Primary Choice (Workhorse Phase): A C18 (ODS) column is the universal starting point. It separates compounds primarily based on hydrophobic interactions. We will begin with a standard dimension, such as 150 mm x 4.6 mm, with a 5 µm particle size, which offers a good balance of efficiency and backpressure.[4][5]

  • Alternative Selectivity: If the C18 column fails to provide adequate separation from impurities, alternative stationary phases should be evaluated.

    • Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions, which can be highly effective for aromatic compounds like our quinazoline derivative.[6]

    • Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which can reduce interactions between basic analytes (like our amine) and residual silanols on the silica surface, leading to improved peak symmetry.[7]

Mobile Phase Screening:

The choice of organic solvent and buffer can dramatically alter selectivity.[8]

  • Organic Solvents: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers. ACN is generally a stronger solvent and offers different selectivity compared to MeOH.[2] We will perform initial gradient runs with both to assess which provides a better impurity profile.

  • Aqueous Phase & pH Control: To ensure the amine group is consistently protonated (as -NH3+), we must operate at a pH at least 2 units below its pKa. This minimizes peak tailing caused by interactions with silica silanols.[2] A low pH also ensures silanol groups are non-ionized.

    • Initial Buffer Choice: A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is an excellent starting point. This provides good buffering capacity and is UV transparent at higher wavelengths.

The workflow for our method development is illustrated below.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Analyte Analyte Characterization Column_Screen Column Screening (C18, Phenyl-Hexyl) Analyte->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH 2.5) Column_Screen->Mobile_Phase_Screen Select best column Gradient_Opt Gradient Optimization (Scouting to Fine-tuning) Mobile_Phase_Screen->Gradient_Opt Select best solvent Temp_Flow_Opt Temperature & Flow Rate (e.g., 30°C, 1.0 mL/min) Gradient_Opt->Temp_Flow_Opt Wavelength_Opt Wavelength Selection (PDA Detector) Temp_Flow_Opt->Wavelength_Opt Forced_Deg Forced Degradation (ICH Q1A) Wavelength_Opt->Forced_Deg Tentative Method Validation Method Validation (ICH Q2(R1)) Forced_Deg->Validation Prove Specificity Final_Method Final Optimized Method Validation->Final_Method

Caption: A systematic workflow for HPLC method development and validation.

Optimization Phase

Once a promising column and mobile phase combination is identified, we refine the conditions to achieve optimal separation.

  • Gradient Elution: A scout gradient (e.g., 5% to 95% ACN over 20 minutes) is used to determine the approximate organic concentration needed to elute the main peak and any late-eluting impurities. The gradient is then optimized to ensure resolution between the main peak and its closest impurities.

  • Temperature: Column temperature affects viscosity and selectivity. A typical starting point is 30°C. Increasing the temperature can lower backpressure and sometimes improve peak shape.

  • Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to optimize run time while maintaining resolution.[9]

  • Wavelength Selection: Using a Photodiode Array (PDA) detector, we can acquire the full UV spectrum of the analyte. The wavelength maximum (λmax) provides the highest sensitivity. For purity analysis, selecting a wavelength on the shoulder of a peak can sometimes provide a more uniform response for impurities.

Comparison of Initial Screening Conditions (Hypothetical Data)

ColumnMobile Phase BObservationDecision
C18 (150x4.6mm, 5µm)AcetonitrileGood retention, but one impurity co-elutes with the main peak.Proceed with C18 but optimize gradient.
C18 (150x4.6mm, 5µm)MethanolBroader peaks, lower efficiency compared to ACN.Discard.
Phenyl-Hexyl (150x4.6mm, 5µm)AcetonitrileDifferent elution order, but still poor resolution of the critical pair.Hold as a backup option.

Based on this hypothetical screening, the C18 column with an Acetonitrile/Water gradient is the most promising starting point for further optimization.

Proving Method Suitability: Forced Degradation Studies

A purity method is only useful if it is "stability-indicating," meaning it can separate the intact drug from its degradation products. Forced degradation studies are performed to demonstrate this capability, as mandated by ICH guideline Q1A.[10]

The analyte is subjected to stress conditions more severe than those it would encounter during normal storage.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the analyte in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the analyte and add 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the analyte solution with 3% hydrogen peroxide (H2O2) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 80°C in an oven for 48 hours.

  • Photolytic Degradation: Expose the analyte in solution and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be wrapped in foil.

The goal is to achieve 5-20% degradation of the active ingredient.[11] The chromatograms from each stressed sample are then analyzed to ensure that all degradation peaks are well-resolved from the main analyte peak.

Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition% DegradationNo. of DegradantsResolution of Closest DegradantPeak Purity
Acid (0.1 M HCl)15.2%22.1Pass
Base (0.1 M NaOH)18.5%31.8Pass
Oxidation (3% H2O2)9.8%13.5Pass
Thermal (80°C)5.5%12.8Pass
Photolytic7.1%22.3Pass

Peak purity analysis via PDA detector confirms no co-elution under the main peak.

Method Validation: Ensuring Trustworthiness and Reliability

Once the method is optimized and shown to be stability-indicating, it must be formally validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13][14]

ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Validation Protocols & Acceptance Criteria

1. Specificity:

  • Protocol: Analyze blank (diluent), placebo, and samples from the forced degradation study. Use a PDA detector to assess peak purity.

  • Acceptance Criteria: No interference at the retention time of the main peak. The main peak should pass peak purity analysis in all stressed samples.

2. Linearity:

  • Protocol: Prepare at least five concentrations of the analyte, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration. Plot the peak area against concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3. Range:

  • Protocol: The range is established by confirming that the method has a suitable degree of linearity, accuracy, and precision within that interval.[12]

  • Acceptance Criteria: The specified range is derived from the linearity study.

4. Accuracy (Recovery):

  • Protocol: Analyze a synthetic mixture (placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Protocol (Repeatability): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Acceptance Criteria (Repeatability): Relative Standard Deviation (RSD) ≤ 2.0%.

  • Protocol (Intermediate Precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria (Intermediate Precision): RSD ≤ 2.0%.

6. Limit of Quantitation (LOQ):

  • Protocol: Determine the concentration that gives a signal-to-noise ratio of approximately 10:1. Verify by analyzing samples at this concentration and checking for acceptable precision and accuracy.

  • Acceptance Criteria: Precision as RSD should be ≤ 10%.

7. Robustness:

  • Protocol: Deliberately make small variations to the method parameters, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Summary of Method Validation Results (Hypothetical Data)

ParameterResultAcceptance CriteriaStatus
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate RSD) 1.12%≤ 2.0%Pass
LOQ 0.05 µg/mLS/N ≈ 10, RSD ≤ 10%Pass
Robustness System suitability passed under all varied conditionsMeet system suitabilityPass

Final Optimized and Validated HPLC Method

This section provides the detailed protocol for the final method, which has been shown to be robust, specific, and reliable for the purity analysis of 2-Chloro-7-nitroquinazolin-4-amine.

Chromatographic Conditions:

ParameterSetting
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with PDA detector
Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5 (adjusted with H3PO4)
Mobile Phase B: Acetonitrile
Gradient Program: Time (min)
0
20
22
25
25.1
30
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 µL
Detection: 254 nm
Run Time: 30 minutes

System Suitability Test (SST):

  • Protocol: Make five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Tailing factor for the main peak: ≤ 1.5

    • RSD for peak area: ≤ 2.0%

    • Theoretical plates: ≥ 2000

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of 2-Chloro-7-nitroquinazolin-4-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This gives a concentration of 100 µg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution to achieve a target concentration of 100 µg/mL.

References

  • ICH Harmonised Tripartite Guideline. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][12]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link][15]

  • United States Pharmacopeia. (2023). USP-NF <621> Chromatography. [Link][16]

  • SCION Instruments. (2025). HPLC Column Selection Guide. [Link][3]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][14]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][13]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II). [Link][7]

  • Hanbon. Choosing the Right HPLC Column: What You Need to Know. [Link][4]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link][5]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link][1]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link][2]

  • Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics. [Link][6]

  • Gendugov, et al. (2021). Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology. [Link][11]

  • Drawell. (2024). Strategies for Method Development and Optimization in HPLC. [Link][9]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link][17]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs – A review. Journal of Pharmaceutical Analysis. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link][8]

  • MedCrave online. (2016). Forced Degradation Studies. [Link][10]

Sources

IR spectroscopy characteristic peaks for nitro and amino groups in quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characteristic Infrared (IR) spectroscopy signatures for nitro (


) and amino (

) groups attached to the quinazoline scaffold.[1][2][3] It focuses on the practical application of these signals for monitoring the reduction of nitroquinazolines to aminoquinazolines—a critical step in the synthesis of EGFR inhibitors (e.g., Gefitinib, Erlotinib) and other bioactive heterocycles.[2][3]

Content Type: Technical Comparison & Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1][2][3]

Executive Summary: The Diagnostic Utility

In the development of quinazoline-based therapeutics, the reduction of a nitro group to an amino group is a pivotal transformation. While NMR (


, 

) and Mass Spectrometry (MS) provide structural confirmation, FT-IR spectroscopy serves as the most efficient "quick-check" method for monitoring reaction completeness in the solid state.[2][3]

This guide compares the vibrational signatures of the Nitro-Quinazoline (Precursor) against the Amino-Quinazoline (Product) . The "performance" of IR here is defined by its ability to resolve the disappearance of the N-O stretches and the appearance of N-H stretches amidst the complex background of the quinazoline heteroaromatic ring.

Quick Reference: The Spectral Shift
FeatureNitro-Quinazoline (Precursor)Amino-Quinazoline (Product)
Primary Diagnostic Strong doublet at ~1530 & ~1350 cm⁻¹Doublet at 3300–3500 cm⁻¹
Functional Group

(Asym.[4][5] & Sym. Stretch)

(Asym. & Sym. Stretch)
Secondary Diagnostic C-N stretch at ~850 cm⁻¹N-H Scissoring at ~1620 cm⁻¹
Interference Risk Ring C=C stretch (~1515 cm⁻¹)Ring C=N stretch (~1620 cm⁻¹)

The Quinazoline Scaffold: Establishing the Baseline

To accurately identify functional groups, one must first recognize the background signals of the quinazoline core.[3] The fused benzene-pyrimidine ring system generates characteristic skeletal vibrations that remain relatively constant during the reaction.

  • Aromatic C-H Stretch: 3000–3100 cm⁻¹ (Weak).[1][2][3][6]

  • Ring Skeletal Vibrations (C=N, C=C): Four distinct bands typically appear in the 1620–1480 cm⁻¹ region.[1][2][3]

    • Note: These bands often overlap with the Nitro asymmetric stretch and the Amino scissoring bend.

Detailed Spectral Analysis

A. The Nitro Group ( ) Signature

The nitro group is highly polar, resulting in two of the most intense bands in the IR spectrum.[3][5][7] In quinazolines, conjugation with the aromatic ring shifts these frequencies slightly lower than in aliphatic nitro compounds.[2][3]

  • Asymmetric N-O Stretch (

    
    ): 
    
    • Frequency: 1515–1550 cm⁻¹ (typically ~1530 cm⁻¹).[2][3]

    • Intensity: Very Strong.[5]

    • Diagnostic Value: This is the primary marker for the starting material. Its disappearance confirms the consumption of the nitro compound.

    • Caution: This band sits very close to the quinazoline ring C=C stretch (~1515 cm⁻¹). In the nitro compound, the

      
       band usually dominates/masks the ring mode.[3]
      
  • Symmetric N-O Stretch (

    
    ): 
    
    • Frequency: 1335–1360 cm⁻¹ (typically ~1347 cm⁻¹).[2]

    • Intensity: Strong.[8][9]

    • Diagnostic Value: Highly specific. Less likely to suffer from interference than the asymmetric stretch.

B. The Amino Group ( ) Signature

Upon reduction, the strong N-O bands vanish, replaced by the N-H vibrational modes.[1][2][3]

  • N-H Stretching (

    
    ): 
    
    • Frequency: 3300–3500 cm⁻¹ .[10]

    • Pattern: Primary amines (

      
      ) exhibit a characteristic doublet :
      
      • Asymmetric Stretch: Higher frequency (~3450 cm⁻¹).[2][3]

      • Symmetric Stretch: Lower frequency (~3350 cm⁻¹).[2][3]

    • Note: In solid-state samples (KBr/ATR), hydrogen bonding can broaden these peaks and shift them to slightly lower wavenumbers compared to solution-phase spectra.[3]

  • N-H Bending (Scissoring,

    
    ): 
    
    • Frequency: 1610–1650 cm⁻¹ .

    • Intensity: Medium to Strong.[7][8]

    • Interference: This band often overlaps with the quinazoline C=N ring stretch (~1620 cm⁻¹). However, the intensity of the band in this region typically increases upon formation of the amine.[3]

  • C-N Stretching (

    
    ): 
    
    • Frequency: 1250–1340 cm⁻¹ .[10]

    • Context: For aromatic amines, this band is strong but falls in the "fingerprint region" where many other vibrations occur, making it less reliable as a primary diagnostic than the N-H stretch.[2][3]

Comparative Analysis & Reaction Monitoring

The following diagram illustrates the logical flow for monitoring the reduction reaction using IR checkpoints.

ReactionMonitoring Start Start: Nitro-Quinazoline Check1 Check 1500-1550 cm⁻¹ region Start->Check1 Decision1 Strong Band at ~1530 cm⁻¹? Check1->Decision1 Process Reduction Reaction (H₂/Pd-C or Fe/AcOH) Decision1->Process Yes (Start) Check2 Check 3300-3500 cm⁻¹ region Process->Check2 Decision2 Doublet Visible? Check2->Decision2 Check3 Check 1340-1360 cm⁻¹ region Decision2->Check3 Yes Incomplete Reaction Incomplete Continue Reduction Decision2->Incomplete No Decision3 Band at ~1350 cm⁻¹ Gone? Check3->Decision3 End Product: Amino-Quinazoline Decision3->End Yes Decision3->Incomplete No (Mixed Species) Incomplete->Process

Figure 1: Logic flow for monitoring Nitro-to-Amino reduction via IR spectroscopy.

Comparison of Performance with Alternatives
MethodPerformance in Reaction MonitoringProsCons
FT-IR Excellent for functional group conversion.Fast, no solubility required (KBr/ATR), minimal sample.[2]Cannot quantify yield precisely; minor impurities hidden.
NMR Superior for structural elucidation.Quantitative, detailed proton environment.[1][2][3]Slow; requires deuterated solvents; solubility issues with rigid quinazolines.
TLC Good for qualitative purity.Cheap, parallel processing.[2][3]No structural data; requires staining for non-UV active groups.

Experimental Protocol: Solid-State Analysis

Due to the poor solubility of many planar quinazoline derivatives, solid-state IR is the preferred method.

Step-by-Step Methodology
  • Sampling: Isolate a small amount (~5 mg) of the reaction precipitate.

  • Washing: Wash thoroughly with water/methanol to remove inorganic salts (if using Fe/Sn reduction) or catalyst (Pd/C).[1][2][3] Residual salts can distort the IR baseline.

  • Drying: Dry the sample completely. Water moisture absorbs strongly at 3400 cm⁻¹ and 1640 cm⁻¹, masking the amino group signals.[2][3]

  • Preparation (Choose One):

    • ATR (Attenuated Total Reflectance): Place solid directly on the diamond crystal. Apply high pressure to ensure contact. Best for rapid screening.

    • KBr Pellet: Grind 1-2 mg sample with 100 mg dry KBr. Press into a transparent disc. Best for resolving the fine splitting of the N-H doublet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).

  • Baseline Correction: Apply automatic baseline correction to flatten the fingerprint region.

Data Interpretation Case Study: 6-Nitro vs. 6-Amino

In the synthesis of 6-aminoquinazoline (a precursor for many kinase inhibitors):

  • Precursor (6-Nitro): Shows dominant peaks at 1514 cm⁻¹ and 1347 cm⁻¹ . The region above 3000 cm⁻¹ is empty except for weak aromatic C-H.

  • Product (6-Amino): The 1514/1347 peaks vanish. A clear doublet appears at 3453 cm⁻¹ (asym) and 3368 cm⁻¹ (sym) .[2][3] A new bending mode appears/intensifies at 1625 cm⁻¹ .

Visualizing Vibrational Modes

The following diagram visualizes the atomic motions responsible for the diagnostic peaks.

VibrationalModes cluster_nitro Nitro Group (Precursor) cluster_amino Amino Group (Product) N_Asym Asymmetric Stretch (O←N→O) ~1530 cm⁻¹ A_Asym Asymmetric Stretch (H←N→H) ~3450 cm⁻¹ N_Sym Symmetric Stretch (O→N←O) ~1350 cm⁻¹ A_Sym Symmetric Stretch (H→N←H) ~3350 cm⁻¹ A_Bend Scissoring Bend (H→N←H) ~1620 cm⁻¹

Figure 2: Atomic vibrational modes corresponding to the key diagnostic peaks.

References

  • BenchChem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Retrieved from [2][3]

  • MDPI. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules 2024. Retrieved from [2][3]

  • National Institutes of Health (PMC). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor. Retrieved from [2][3]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines & Nitro Groups. Retrieved from [2][3]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups. Retrieved from

Sources

Comparative yield analysis of one-pot vs multi-step synthesis of quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For diversity-oriented synthesis and library generation, One-Pot Multicomponent Reactions (MCRs) are superior, offering overall yields of 80–95% compared to 45–60% for traditional multi-step routes. However, multi-step protocols remain the "Gold Standard" for late-stage functionalization of complex drug scaffolds (e.g., Gefitinib analogs) where intermediate isolation is critical for purity.

This guide provides a technical comparison of these two methodologies, supported by experimental data, reaction pathway visualizations, and validated protocols.

Mechanistic Foundations & Reaction Pathways

To understand yield discrepancies, one must analyze the topological differences in the reaction pathways.

  • Multi-Step (Linear): Relies on the isolation of stable intermediates (e.g., quinazolin-4(3H)-ones, 4-chloroquinazolines). Yield loss is cumulative; a 90% yield across 3 steps results in only ~72% overall yield.

  • One-Pot (Convergent/Telescoped): Utilizes in situ generated intermediates (e.g., imines, benzoxazinones) that react immediately. This minimizes equilibrium reversal and mechanical loss during workup.

Visualization: Reaction Topology Comparison

The following diagram contrasts the linear "stop-and-go" nature of multi-step synthesis with the convergent efficiency of one-pot MCRs.

ReactionTopology cluster_multistep Multi-Step (Linear) Path cluster_onepot One-Pot (Convergent) Path MS_Start Anthranilic Acid MS_Int1 Quinazolinone (Isolation Reqd) MS_Start->MS_Int1 Cyclization (Yield: ~85%) MS_Int2 4-Chloroquinazoline (Unstable/Toxic) MS_Int1->MS_Int2 Chlorination (POCl3) (Yield: ~78%) MS_Prod 4-Anilinoquinazoline MS_Int2->MS_Prod S_NAr (Yield: ~80%) OP_Start1 Isatoic Anhydride OP_Int [Imine/Amidine Intermediate] OP_Start1->OP_Int In situ activation OP_Start2 Amine + Aldehyde OP_Start2->OP_Int OP_Prod 2,3-Disubstituted Quinazolinone OP_Int->OP_Prod Cyclization (Overall Yield: ~92%)

Figure 1: Comparative topology of linear vs. convergent synthesis. Note the cumulative yield erosion in the linear path.

Comparative Analysis: Yield & Efficiency Data

The following data aggregates results from recent literature comparing the synthesis of 2,3-disubstituted quinazolinones and 4-aminoquinazolines.

Table 1: Head-to-Head Performance Metrics
MetricOne-Pot MCR (Protocol A)Multi-Step Stepwise (Protocol B)Analysis
Overall Yield 85% – 95% 45% – 60% One-pot avoids isolation losses (filtration, chromatography) at each step.
Atom Economy High (>85%) Low (<50%) Multi-step generates stoichiometric waste (e.g., POCl₃ byproducts, HCl) and requires excess solvents for wash steps.
Time Efficiency 2 – 4 Hours 24 – 48 Hours Stepwise requires drying times and characterization of intermediates.
Purification Single Step (Recrystallization/Column)Multiple Steps (Often 2-3 columns)One-pot products often precipitate directly from the reaction mixture (e.g., Ethanol/Water).
Safety Profile High (Mild oxidants/catalysts)Low (Uses SOCl₂/POCl₃)Stepwise often requires hazardous chlorinating agents to activate the 4-position.
Critical Insight: The "Hidden" Cost of Multi-Step

While individual steps in a multi-step synthesis may report high yields (e.g., 90%), the cumulative yield drops mathematically.

  • Calculation:

    
    .
    
  • In contrast, a one-pot reaction reporting 85% is the final isolated yield .

Experimental Protocols

Protocol A: One-Pot Synthesis (High Efficiency)

Target: 2,3-Disubstituted Quinazolin-4(3H)-ones Method: Iodine-catalyzed oxidative MCR. Reference: Based on methodologies adapted from MDPI and ACS Sustainable Chem. Eng.

Reagents:

  • Isatoic anhydride (1.0 mmol)

  • Primary amine (1.1 mmol)

  • Aromatic aldehyde (1.1 mmol)

  • Iodine (

    
    , 10 mol%)
    
  • Solvent: Ethanol (5 mL) or Water (Green Chemistry variant)

Workflow:

  • Charge: Add isatoic anhydride and primary amine to a round-bottom flask containing ethanol.

  • Activation: Stir at room temperature for 20 mins (evolution of

    
     indicates formation of 2-aminobenzamide intermediate).
    
  • Condensation: Add the aromatic aldehyde and iodine catalyst.

  • Reflux: Heat to 80°C for 3–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Cool to room temperature. The product typically precipitates.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

  • Expected Yield: 88–94%.

Protocol B: Multi-Step Synthesis (Control)

Target: 4-Anilinoquinazoline (e.g., Gefitinib precursor) Method: The "Classical" Route via 4-Chloroquinazoline. Reference: Standard Niementowski modification.

Step 1: Cyclization

  • Reflux anthranilic acid with formamide at 130°C for 6 hours.

  • Yield: 80%.[1] Isolate Quinazolin-4(3H)-one via filtration.[2]

Step 2: Chlorination (The Bottleneck)

  • Reflux Quinazolin-4(3H)-one with excess

    
     (Phosphorus Oxychloride) and 
    
    
    
    for 4 hours.
  • Note: Requires careful quenching with ice-water (Exothermic!).

  • Yield: 75%.[3] Product is unstable and hydrolyzes easily; must be used quickly.

Step 3: S_NAr Displacement

  • React 4-chloroquinazoline with 3-chloro-4-fluoroaniline in isopropanol (reflux, 2h).

  • Yield: 85%.

  • Cumulative Yield:

    
    .
    

Decision Framework: When to Use Which?

Not all syntheses should be one-pot. Use this decision matrix to select the appropriate methodology for your specific research goals.

DecisionMatrix Start Select Synthesis Strategy Q1 Is the target a library of 2,3-disubstituted derivatives? Start->Q1 Q2 Does the scaffold require complex 4-position functionalization? Q1->Q2 No OnePot USE ONE-POT MCR (Protocol A) Q1->OnePot Yes (High Diversity) Q2->OnePot No (Standard Core) MultiStep USE MULTI-STEP (Protocol B) Q2->MultiStep Yes (e.g., Gefitinib analogs)

Figure 2: Strategic decision matrix for quinazoline synthesis.

Key Considerations:
  • Library Generation: If you need 50 analogs with different amines/aldehydes, One-Pot is the only viable option for throughput.

  • Scale-Up: One-Pot is generally preferred for process chemistry due to lower E-factors (less waste), unless the exotherm of the MCR is uncontrollable.

  • Sensitive Functionality: If your starting materials cannot survive the harsh chlorination conditions of Step 2 in the multi-step route, you must use a mild One-Pot oxidative method.

References

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 2025.

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry, 2021.

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines. Journal of Organic Chemistry, 2024.

  • A New Synthesis of Gefitinib (Stepwise Comparison). Synlett, 2018.

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 2020.

Sources

Precision Analytics: Elemental Analysis Standards for 2-Chloro-7-nitroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Baseline

2-Chloro-7-nitroquinazolin-4-amine is a critical pharmacophore, serving as a scaffold for tyrosine kinase inhibitors (TKIs) and antifolate therapeutics. In drug development, bulk purity validation is non-negotiable. While HPLC confirms chromatographic purity, it often misses inorganic salts, water, or solvent entrapment. Elemental Analysis (EA) remains the "Gold Standard" for establishing bulk purity, yet this specific molecule presents a "Perfect Storm" for analytical failure due to its simultaneous nitro (oxidant), amine (hygroscopic), and chloro (halogen interference) functionalities.

This guide moves beyond standard protocols, offering a comparative technical analysis of combustion-based and spectrometric methods to achieve the industry-standard ±0.4% tolerance .

The Theoretical Baseline (Target Values)

Before initiating any protocol, the theoretical composition must be established.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 224.56 g/mol

ElementTheoretical Mass %Acceptable Range (±0.4%)
Carbon (C) 42.78%42.38% – 43.18%
Hydrogen (H) 2.24%1.84% – 2.64%
Nitrogen (N) 24.94%24.54% – 25.34%
Chlorine (Cl) 15.79%15.39% – 16.19%

Comparative Analysis of Analytical Methods

Method A: Dynamic Flash Combustion (CHNS)

The Industry Workhorse This method combusts the sample in an oxygen-rich environment (>900°C), converting C to CO₂, H to H₂O, and N to N₂/NOx.

  • The Challenge: This molecule contains Chlorine and a Nitro group .[1]

    • Chlorine Interference: Halogens react with the tin combustion capsules and can corrode the thermal conductivity detector (TCD). They also form volatile halides that mimic other gases.

    • Nitro Reduction: The nitro group (

      
      ) requires complete reduction to 
      
      
      
      . Incomplete reduction leads to low Nitrogen values.
  • The Fix: Use of a Silver Tungstate / Magnesium Oxide trap to sequester Chlorine as AgCl, preventing interference. A high-capacity Copper reduction layer is essential to handle the high oxygen content from the nitro group.

Method B: Schöniger Flask Combustion + Ion Chromatography (CIC)

The Halogen Specialist Standard CHNS analyzers often treat halogens as "interferences" to be trapped. To quantify the Chlorine content accurately (15.79%), CIC is superior.

  • Mechanism: The sample is burned in a closed flask enriched with Oxygen. The gases are absorbed into a liquid (e.g.,

    
     / Carbonate), and the resulting chloride ions (
    
    
    
    ) are quantified via Ion Chromatography.
  • Why it wins for Cl: It eliminates matrix effects and provides specificity that potentiometric titration lacks.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Validator While not a bulk purity method, HRMS is the necessary partner to EA.

  • Role: Confirms the presence of the specific isotope pattern. Chlorine naturally exists as

    
     (75%) and 
    
    
    
    (25%), creating a distinct "M" and "M+2" peak ratio of 3:1.
  • Limitation: HRMS cannot detect if your sample is 5% NaCl or 5% Water; it only confirms the organic molecule's identity.

Summary Comparison Table
FeatureDynamic Flash (CHNS)Combustion IC (CIC)HRMS (ESI-TOF)
Primary Analyte C, H, NCl, F, S, BrMolecular Ion (

)
Precision High (<0.2% variance)High (ppm level)Exact Mass (<5 ppm)
Sample Req. 2–5 mg5–10 mg<1 mg
Key Blindspot Halogens (unless trapped)C/H/N BackboneBulk Impurities (Salts/Solvents)
Suitability Best for Bulk Purity Best for Halogen Quant Best for ID

Recommended Analytical Workflow

To ensure scientific integrity and meet the ±0.4% publication standard, a single method is insufficient. The following workflow integrates these techniques into a self-validating system.

Step 1: Pre-Analysis Drying (Critical)

The amine group at position 4 is a hydrogen-bond donor/acceptor, making the solid hygroscopic.

  • Protocol: Dry sample at 60°C under high vacuum (0.1 mbar) for 4 hours.

  • Validation: If TGA (Thermogravimetric Analysis) shows mass loss <100°C, continue drying.

Step 2: CHN Analysis with Halogen Trapping
  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Configuration:

    • Combustion Tube: 950°C with Silver Wool zone (to trap Cl).

    • Reduction Tube: 650°C with Copper wires (to reduce NOx from Nitro group).

  • Standard: Acetanilide (Calibration) + Sulfanilamide (QC Check).

Step 3: Chlorine Validation (The "Cross-Check")

If CHN passes, validate Cl content.

  • Method: Schöniger Combustion followed by Potentiometric Titration with

    
    .[2]
    
  • Endpoint Detection: Potentiometric (Silver Electrode).

Step 4: Data Interpretation Logic

Use the following logic flow to diagnose failures (e.g., High H, Low C).

AnalyticalLogic Start Start: EA Results Received CheckCHN Are C, H, N within ±0.4%? Start->CheckCHN Pass Pass: Purity Confirmed CheckCHN->Pass Yes Fail Fail: Analyze Deviation CheckCHN->Fail No LowC_HighH Low C, High H? (Suspect: Water/Solvent) Fail->LowC_HighH LowN Low N? (Suspect: Incomplete Nitro Reduction) Fail->LowN LowC_LowH_LowN All Values Low? (Suspect: Inorganic Salts) Fail->LowC_LowH_LowN Action_Dry Action: Dry Sample (Vacuum/TGA) LowC_HighH->Action_Dry Action_O2 Action: Increase O2 Injection Check Cu Reducer LowN->Action_O2 Action_Ash Action: Residue on Ignition (Check for Salts) LowC_LowH_LowN->Action_Ash

Figure 1: Diagnostic Logic for Elemental Analysis Deviation. This flowchart guides the researcher in troubleshooting common failure modes associated with solvates or incomplete combustion.

Detailed Experimental Protocol (Standard Operating Procedure)

Reagents & Equipment[5][7][8][9][10]
  • Reference Standard: Sulfanilamide (Certified Reference Material).[3]

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Aid: Tungsten Trioxide (

    
    ) powder (promotes oxidation of the quinazoline ring).
    
Procedure
  • Microbalance Calibration: Calibrate Mettler Toledo microbalance using 1 mg and 100 mg Class E2 weights.

  • Sample Weighing:

    • Weigh 2.0 – 2.5 mg of dried 2-Chloro-7-nitroquinazolin-4-amine into a tin capsule.

    • Add 5 mg of

      
       directly over the sample.
      
    • Note: The

      
       prevents the formation of "coke" (graphitic carbon) which is common with nitrogen-rich heterocycles.
      
  • Instrument Setup (Flash Combustion):

    • Oxidation Zone: 980°C.

    • Reduction Zone: 650°C.

    • Flow Rate: 140 mL/min.

  • Run Sequence:

    • Blank (Empty Tin) x 3.

    • Conditioning (Unweighed Standard) x 2.

    • Calibration Standard (K-Factor determination).

    • Sample (Triplicate).

  • Calculation:

    • The instrument software calculates % based on TCD response.

    • Manually verify against the theoretical values derived in Section 1.

Mechanism of Interference

Understanding why the analysis fails is as important as the protocol.

CombustionPathway Sample 2-Chloro-7-nitro- quinazolin-4-amine CO2 CO2 Sample->CO2 O2, 980°C H2O H2O Sample->H2O NOx NOx (from NO2/NH2) Sample->NOx Cl2 Cl2 / HCl Sample->Cl2 CuRed Copper Reducer (Cu) NOx->CuRed Reduction AgTrap Silver Trap (Ag) Cl2->AgTrap Interference Removal AgCl AgCl (Solid) AgTrap->AgCl Trapped N2 N2 (Gas) CuRed->N2 Detected

Figure 2: Combustion Pathway and Interference Removal. This diagram illustrates how the Silver Trap prevents Chlorine from damaging the detector, while the Copper Reducer converts nitrogen oxides to measurable Nitrogen gas.

References

  • American Chemical Society (ACS). (2025). ACS Research Data Guidelines for Elemental Analysis. Retrieved from [Link][3]

  • Analytik Jena. (2021). Determination of Total Chlorine and Organically Bound Chlorine in Pulp, Paper and Secondary Pulp According to ISO 11480. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank. Retrieved from [Link]

Sources

Benchmarking the Potency of Novel Kinase Inhibitors: A Comparative Guide Featuring 2-Chloro-7-nitroquinazolin-4-amine and Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency of novel kinase inhibitors. As a case study, we will discuss the hypothetical evaluation of 2-Chloro-7-nitroquinazolin-4-amine, a known synthetic intermediate for various quinazoline-based kinase inhibitors, against a panel of well-characterized, standard kinase inhibitors. This document will furnish you with the foundational knowledge, detailed experimental protocols, and data interpretation strategies necessary for a robust comparative analysis.

Introduction: The Imperative of Kinase Inhibitor Benchmarking

The human kinome, comprising over 500 protein kinases, represents a critical landscape for therapeutic intervention, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, the journey from a novel chemical entity to a clinical candidate is arduous and requires rigorous preclinical evaluation. A crucial step in this process is benchmarking the potency and selectivity of a new compound against established inhibitors. This comparative analysis provides essential context for its potential therapeutic window and helps to guide further development.

Quinazoline scaffolds are prevalent in a multitude of approved kinase inhibitors, acting as a versatile backbone for targeting the ATP-binding site of various kinases. 2-Chloro-7-nitroquinazolin-4-amine serves as a key building block in the synthesis of such inhibitors[1][2]. While this compound itself is a synthetic intermediate, its evaluation against standard inhibitors provides a practical template for assessing the potential of its derivatives and other novel chemical entities.

This guide will focus on a panel of standard kinase inhibitors with diverse target profiles:

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4]

  • Dasatinib: A potent dual inhibitor of BCR-ABL and Src family kinases.[5][6]

  • Sunitinib: A multi-targeted inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[7][8][9]

  • Staurosporine: A broad-spectrum, non-selective kinase inhibitor, often used as a positive control due to its high potency against a wide range of kinases.[10][11][12][13][14]

By comparing a novel compound to these standards, researchers can gain insights into its relative potency, potential selectivity profile, and its place within the existing landscape of kinase inhibitors.

Understanding the Standard Kinase Inhibitors

A thorough understanding of the benchmark compounds is paramount for meaningful data interpretation. The following table summarizes the primary targets and reported potencies of the selected standard inhibitors.

InhibitorPrimary Target(s)Reported IC50 Values
Gefitinib EGFR37 nM (Tyr1173), 26 nM (Tyr992) in NR6wtEGFR cells[3]; 13.06 nM in HCC827 cells, 77.26 nM in PC9 cells[15]; 0.3 µM in A431 cells[4]
Dasatinib BCR-ABL, Src family kinases<1 nM for wild-type BCR-Abl and Src family members[6]; IC50 of 0.2-1.1 nM for SFK and 3 nM for Bcr-Abl in vitro[5]
Sunitinib VEGFR2, PDGFRβ, c-Kit80 nM for VEGFR2, 2 nM for PDGFRβ[7]; IC50 of 0.139 µM for VEGFR-2[9]
Staurosporine Broad Spectrum (PKC, PKA, etc.)3 nM (PKC), 7 nM (PKA), 6 nM (p60v-src), 20 nM (CaM Kinase II)[10]; IC50 of 2.7 nM against PKC[11]

These values, while informative, can vary depending on the assay conditions, substrate, and ATP concentration. Therefore, it is crucial to determine the IC50 values of these standards in-house under the same experimental conditions as the novel compound.

Experimental Guide: In Vitro Kinase Inhibition Assays

The following protocols provide detailed methodologies for determining the inhibitory potency of a test compound. The choice between a non-radioactive (ADP-Glo™) and a radioactive ([γ-³²P]ATP) assay depends on laboratory capabilities and throughput requirements.

General Workflow for Kinase Inhibitor Benchmarking

The overall process for benchmarking a novel kinase inhibitor is outlined in the diagram below.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis & Interpretation A Synthesize and Purify 2-Chloro-7-nitroquinazolin-4-amine (or novel compound) B Procure Standard Kinase Inhibitors (Gefitinib, Dasatinib, Sunitinib, Staurosporine) C Procure Recombinant Kinases (e.g., EGFR, Abl, Src, VEGFR2, PKC) D Prepare Serial Dilutions of all Inhibitors C->D E Perform In Vitro Kinase Assay (e.g., ADP-Glo™ or ³²P-ATP) D->E F Measure Kinase Activity (Luminescence or Radioactivity) E->F G Generate Dose-Response Curves F->G H Calculate IC50 Values G->H I Compare Potency of Novel Compound to Standard Inhibitors H->I

Caption: Workflow for benchmarking a novel kinase inhibitor.
Protocol 1: Non-Radioactive Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[16][17][18] It is well-suited for high-throughput screening.

Materials:

  • Recombinant kinases (e.g., EGFR, Abl, Src, VEGFR2, PKC)

  • Kinase-specific peptide substrates

  • 2-Chloro-7-nitroquinazolin-4-amine and standard inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each inhibitor in 100% DMSO.

    • Create a serial dilution series for each inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer as recommended by the kinase supplier. The ATP concentration should ideally be at the Km for each kinase to ensure accurate IC50 determination.

  • Kinase Reaction:

    • To the wells of a white assay plate, add 2.5 µL of the 2X inhibitor solution (or DMSO for control).

    • Add 2.5 µL of the 2X enzyme/substrate solution.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using wells with no inhibitor (0% inhibition) and wells with a broad-spectrum inhibitor like staurosporine or no enzyme (100% inhibition).

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value for each inhibitor.

Protocol 2: Radioactive Kinase Assay ([γ-³²P]ATP)

This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[19][20][21] It is highly sensitive but requires appropriate handling of radioactive materials.

Materials:

  • Recombinant kinases

  • Kinase-specific peptide or protein substrates

  • 2-Chloro-7-nitroquinazolin-4-amine and standard inhibitors

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare a master mix containing the kinase reaction buffer, substrate, and any necessary cofactors.

    • Prepare serial dilutions of the inhibitors in the reaction buffer.

    • In a microcentrifuge tube, combine the master mix, inhibitor dilution (or buffer for control), and the recombinant kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding a solution of [γ-³²P]ATP (mixed with cold ATP to achieve the desired specific activity and final concentration).

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Separation:

    • Spot a portion of the reaction mixture onto a phosphocellulose paper/membrane.

    • Immediately immerse the paper/membrane in a wash buffer (e.g., 75 mM phosphoric acid) to stop the reaction and remove unincorporated [γ-³²P]ATP.

    • Wash the paper/membrane several times with the wash buffer.

  • Data Acquisition:

    • Place the dried paper/membrane in a scintillation vial with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the background CPM (from a reaction with no enzyme) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Data Presentation and Interpretation

The results of the kinase inhibition assays should be presented in a clear and comparative manner.

Comparative IC50 Table

Summarize the calculated IC50 values in a table to facilitate a direct comparison of the potency of the novel compound against the standards for each kinase tested.

Kinase Target2-Chloro-7-nitroquinazolin-4-amine IC50 (µM)Gefitinib IC50 (µM)Dasatinib IC50 (µM)Sunitinib IC50 (µM)Staurosporine IC50 (µM)
EGFR To be determinede.g., 0.03>10>10e.g., 0.005
Abl To be determined>10e.g., 0.001>10e.g., 0.02
Src To be determined>10e.g., 0.0005>10e.g., 0.006
VEGFR2 To be determined>10>10e.g., 0.08e.g., 0.01
PKCα To be determined>10>10>10e.g., 0.002

Note: The IC50 values for the standard inhibitors are illustrative and should be determined experimentally under your specific assay conditions.

Signaling Pathway Context

Understanding the signaling pathways in which the targeted kinases operate is crucial for interpreting the potential biological effects of the inhibitors.

G cluster_0 EGFR Pathway cluster_1 BCR-ABL/Src Pathway cluster_2 VEGFR Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Src Src Src->STAT5 Leukemogenesis Leukemogenesis STAT5->Leukemogenesis VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis

Caption: Simplified signaling pathways of targeted kinases.

Discussion and Conclusion

The benchmarking of a novel kinase inhibitor is a cornerstone of early-stage drug discovery. By systematically comparing the potency of a new chemical entity, such as a derivative of 2-Chloro-7-nitroquinazolin-4-amine, against a panel of well-defined standard inhibitors, researchers can make informed decisions about its future development.

The experimental protocols and data analysis frameworks provided in this guide offer a robust starting point for these critical studies. A comprehensive understanding of a compound's in vitro potency and selectivity profile is the first step towards the ultimate goal of developing a safe and effective therapeutic.

References

  • DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC. (n.d.). Retrieved from [Link]

  • Tumour Response to Gefitinib Is Associated with EGF- and Gefitinib- but not Radiation-modulated EGFR Expression | Anticancer Research. (n.d.). Retrieved from [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol - PubMed. (n.d.). Retrieved from [Link]

  • Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed. (n.d.). Retrieved from [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Staurosporine - BPS Bioscience. (n.d.). Retrieved from [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. (n.d.). Retrieved from [Link]

  • Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC. (n.d.). Retrieved from [Link]

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - Spandidos Publications. (n.d.). Retrieved from [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. (n.d.). Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (n.d.). Retrieved from [Link]

  • Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview - YouTube. (n.d.). Retrieved from [Link]

  • Protocol of the Detection of ³²P Radioactive Markers - Creative BioMart. (n.d.). Retrieved from [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. (n.d.). Retrieved from [Link]

  • IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. - ResearchGate. (n.d.). Retrieved from [Link]

  • Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance | PNAS. (n.d.). Retrieved from [Link]

  • Dasatinib treatment of chronic-phase chronic myeloid leukemia: Analysis of responses according to preexisting BCR-ABL mutations - ResearchGate. (n.d.). Retrieved from [Link]

  • PKPD Modeling of the Angiogenic Factors VEGF, sVEGFR-2, sVEGFR-3 and sKIT following Sunitinib Treatment in GIST - PAGE Meeting. (n.d.). Retrieved from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Retrieved from [Link]

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC. (n.d.). Retrieved from [Link]

  • 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (n.d.). Retrieved from [Link]

  • Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line. - ResearchGate. (n.d.). Retrieved from [Link]

  • affinity ic50 values: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (n.d.). Retrieved from [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI. (n.d.). Retrieved from [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - MDPI. (n.d.). Retrieved from [Link]

  • Novel carbon-11 labeled 4-dimethylamino-but-2-enoic acid [4-(phenylamino)-quinazoline-6-yl]-amides: potential PET bioprobes for. (n.d.). Retrieved from [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (n.d.). Retrieved from [Link]

  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC. (n.d.). Retrieved from [Link]

  • CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines - MDPI. (n.d.). Retrieved from [Link]

  • Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer - PubMed. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-7-nitroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of 2-Chloro-7-nitroquinazolin-4-amine

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-Chloro-7-nitroquinazolin-4-amine. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is not only groundbreaking but also fundamentally safe. The following procedures are designed to be a self-validating system of safety, grounded in authoritative sources.

Hazard Assessment and Triage: Understanding the Risks

Based on analogous compounds, 2-Chloro-7-nitroquinazolin-4-amine should be presumed to be a hazardous substance.[2] The primary risks are associated with its potential for skin, eye, and respiratory irritation.[3][4] Chronic exposure or accidental ingestion may pose more severe health risks.

Inferred Hazard Profile:

Hazard ClassPotential EffectSource of Inference
Acute Oral ToxicityHarmful if swallowed.[5][6][7]Data from analogous quinazoline and nitroaniline compounds.
Skin Corrosion/IrritationCauses skin irritation.[4][5][6][8]Consistent finding across similar chemical structures.
Serious Eye Damage/IrritationCauses serious eye irritation.[3][4][5][6][8]A common hazard for this chemical class.
Respiratory IrritationMay cause respiratory irritation upon inhalation of dust.[3][4][8]Precautionary statement for powdered substances.

This table is a synthesis of data from multiple sources for structurally related compounds and represents a conservative hazard assessment in the absence of specific data for 2-Chloro-7-nitroquinazolin-4-amine.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following is the minimum required PPE for handling 2-Chloro-7-nitroquinazolin-4-amine.

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[7] Proper glove removal technique is critical to avoid skin contact with the compound.[7]

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[8][9] Standard safety glasses do not provide adequate protection.

  • Respiratory Protection: A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[8]

  • Protective Clothing: A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of spillage, chemical-resistant aprons or coveralls should be worn.[8]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 End Exit Lab Doff4->End Start Prepare for Lab Work Start->Don1

Caption: PPE Donning and Doffing Workflow.

Engineering Controls: Creating a Safe Environment

Your primary engineering control for handling 2-Chloro-7-nitroquinazolin-4-amine is a certified chemical fume hood. This will minimize the inhalation of any dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.

Safe Handling and Storage Protocols

Adherence to these protocols is critical for preventing accidental exposure and ensuring the stability of the compound.

  • Handling:

    • Always handle this compound within a chemical fume hood.

    • Avoid the formation of dust and aerosols.[7]

    • Use only the minimum amount of material required for your experiment.

    • Do not eat, drink, or smoke in the laboratory.[10]

    • Wash hands thoroughly after handling, even if gloves were worn.[11]

  • Storage:

    • Store in a tightly sealed, properly labeled container.[8][10] The label should include the full chemical name and relevant hazard warnings.

    • Keep in a cool, dry, and well-ventilated area.[8][10]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, notify your institution's Environmental Health and Safety (EHS) department immediately.

    • For small spills, and only if you are trained and have the appropriate spill kit, carefully clean up the material. Avoid generating dust.

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][11]

    • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8][11]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8][11]

Disposal Plan: Responsible Stewardship

As a chlorinated and nitrated organic compound, 2-Chloro-7-nitroquinazolin-4-amine must be disposed of as hazardous waste.[13][14] Do not dispose of this chemical in standard laboratory trash or down the drain.

Disposal Workflow:

  • Segregation: Collect all waste containing 2-Chloro-7-nitroquinazolin-4-amine in a dedicated, labeled hazardous waste container.[1] This includes any contaminated PPE, weighing paper, and cleaning materials. The container should be labeled "Halogenated Organic Waste."[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[1]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[1]

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor. The recommended method of disposal is high-temperature incineration.[1]

Disposal Workflow Diagram

Disposal_Workflow Start Generation of Waste Segregate Segregate into 'Halogenated Organic Waste' Container Start->Segregate Label Properly Label Container (Chemical Name, Hazards) Segregate->Label Store Store in Satellite Accumulation Area Label->Store Arrange Arrange for EHS Pickup Store->Arrange End Final Disposal (High-Temp Incineration) Arrange->End

Caption: Waste Disposal Workflow for 2-Chloro-7-nitroquinazolin-4-amine.

Your safety and the integrity of your research are paramount. By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the responsible management of hazardous materials. Always consult your institution's specific safety protocols and your EHS department for any questions or concerns.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
  • OSHA Chemical Storage Requirements. U.S.
  • SAFETY DATA SHEET - 2-Chloro-6,7-dimethoxyquinazolin-4-amine. Thermo Fisher Scientific.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. U.S.
  • Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm.
  • SAFETY DATA SHEET - 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Sigma-Aldrich.
  • Substance Information - 4-chloro-3-nitroanisole. European Chemicals Agency (ECHA).
  • SAFETY DATA SHEET - 4-chloro-6,7-dimethylquinazoline. Enamine.
  • SAFETY DATA SHEET - 4-Chloro-2-nitroaniline. Thermo Fisher Scientific.
  • SAFETY D
  • Degradation of chlorinated nitroaromatic compounds.
  • Biological Treatment of Nitroaromatics in Wastew
  • SAFETY DATA SHEET - 4-(4-Nitrophenylazo)resorcinol. Sigma-Aldrich.
  • Degradation of chlorinated nitroarom
  • Degradation of chlorinated nitroaromatic compounds by genetically engineered bacteria.
  • 2-Chloroquinolin-4-amine.
  • SAFETY DATA SHEET - 2-Chloro-4-nitroaniline. Thermo Fisher Scientific.
  • N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine.
  • Classification of substances and mixtures. European Chemicals Agency (ECHA).
  • Industry classifications - 2-chloro-3-nitropyridin-4-amine. ECHA CHEM.
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline. European Directorate for the Quality of Medicines & HealthCare.
  • 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS. Muby Chemicals.
  • 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine. ChemicalBook.
  • 2-Chloro-4-Nitroaniline CAS No 121-87-9 MATERIAL SAFETY D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-nitroquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Chloro-7-nitroquinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.